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4-Hydroxy-1-methyl-7-phenoxyquinolin-2(1H)-one Documentation Hub

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Core Science & Biosynthesis

Foundational

Targeting Hypoxia: The 4-Hydroxy-2-Quinolinone Scaffold as a HIF-PH Inhibitor

Executive Summary The therapeutic modulation of the Hypoxia-Inducible Factor (HIF) pathway represents a paradigm shift in treating renal anemia and ischemia-related pathologies. By inhibiting HIF Prolyl Hydroxylase (HIF-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The therapeutic modulation of the Hypoxia-Inducible Factor (HIF) pathway represents a paradigm shift in treating renal anemia and ischemia-related pathologies. By inhibiting HIF Prolyl Hydroxylase (HIF-PH) enzymes, small molecules can stabilize HIF-


 under normoxic conditions, stimulating endogenous erythropoietin (EPO) production.[1][2]

This guide focuses on the 4-hydroxy-2-quinolinone scaffold, a potent pharmacophore that mimics 2-oxoglutarate (2-OG). Unlike the isoquinoline cores found in first-generation inhibitors (e.g., Roxadustat), the 2-quinolinone scaffold offers distinct solubility profiles and binding kinetics. This whitepaper details the structural basis of inhibition, synthetic pathways, and self-validating biological assay protocols required for developing this class of therapeutics.

Part 1: Molecular Mechanism & Structural Basis[3]

The Oxygen Sensing Machinery

Under normoxia, HIF-PH enzymes (specifically PHD2/EGLN1) hydroxylate HIF-


 at specific proline residues (Pro402/Pro564).[3] This hydroxylation serves as a recognition motif for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to rapid proteasomal degradation.[3]

The Inhibition Logic: HIF-PH enzymes are Fe(II) and 2-OG dependent dioxygenases.[4] The 4-hydroxy-2-quinolinone scaffold acts as a competitive antagonist against 2-OG.

  • Bidentate Chelation: The oxygen atoms at the 2-position (carbonyl) and 4-position (hydroxyl) form a bidentate chelate with the active site Fe(II).

  • Steric Occlusion: The fused benzene ring occupies the hydrophobic pocket usually reserved for the 2-OG backbone, preventing cosubstrate binding.

Pathway Visualization

The following diagram illustrates the intervention point of the quinolinone inhibitor within the cellular hypoxia response.

HIF_Pathway Inhibitor 4-Hydroxy-2-Quinolinone (Inhibitor) HIF_PH HIF-PH Enzyme (PHD2) Inhibitor->HIF_PH Competitive Inhibition (Blocks Fe/2-OG) Hydroxylated_HIF Hydroxylated HIF-1α (Pro-OH) HIF_PH->Hydroxylated_HIF Normoxia (Active) Nucleus Nuclear Translocation & Dimerization (HIF-1β) HIF_PH->Nucleus Inhibition (Hypoxia Mimicry) HIF_Alpha HIF-1α (Substrate) HIF_Alpha->HIF_PH Enters Active Site Iron Fe(II) / 2-OG Iron->HIF_PH Cofactors VHL VHL Complex (E3 Ligase) Hydroxylated_HIF->VHL Recruitment Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination EPO_Gene EPO Gene Transcription Nucleus->EPO_Gene Upregulation

Caption: Figure 1: Mechanism of Action.[3][5][6][7] The inhibitor blocks PHD2, preventing HIF hydroxylation and degradation, thereby triggering EPO transcription.

Part 2: Medicinal Chemistry & SAR[3][4][6][9]

Structure-Activity Relationship (SAR)

To transform the raw 4-hydroxy-2-quinolinone scaffold into a drug-like candidate, specific modifications are required to enhance affinity and selectivity.

RegionStructural ModificationMechanistic Function
Core (Pos 2,4) 4-hydroxy-2-quinolinoneWarhead: Bidentate chelation of Fe(II) in the active site.
Position 1 (N) Alkyl/Aryl substitutionHydrophobic Fit: Engages the hydrophobic pocket; modulates solubility.
Position 3 Carboxamide-Glycine linkerThe Anchor: Essential for salt-bridge formation with Arg383 (human PHD2). Mimics the C-5 carboxylate of 2-OG.
Position 6,7 Halogens (Cl, F) or -CF3Metabolic Stability: Blocks metabolic hot spots and improves lipophilicity.
Synthetic Protocol: The Modified Malonate Route

The synthesis of 4-hydroxy-2-quinolinone derivatives typically utilizes a cyclization between an aniline and a malonate derivative.

Step-by-Step Methodology:

  • Reagents: Substituted Aniline (1.0 eq), Diethyl Malonate (1.2 eq).

  • Condensation: Heat neat or in diphenyl ether at 150°C to form the malonanilide intermediate.

  • Cyclization (Conrad-Limpach): High-temperature cyclization (250°C) or acid-catalyzed cyclization (Polyphosphoric acid, 120°C) yields the 4-hydroxy-2-quinolinone core.

  • Functionalization:

    • Glycine Coupling: React the core with glycine methyl ester using HATU/DIPEA if a carboxylic acid handle acts at C3.

    • N-Alkylation: Use alkyl halides with K2CO3 in DMF to substitute the N1 position.

Synthesis_Workflow Aniline Substituted Aniline Intermediate Malonanilide Intermediate Aniline->Intermediate Malonate Diethyl Malonate Malonate->Intermediate Cyclization Cyclization (PPA / Heat) Intermediate->Cyclization - EtOH Core 4-Hydroxy-2- Quinolinone Core Cyclization->Core Coupling Glycine Linker Coupling Core->Coupling + Glycine/Linker Final HIF-PH Inhibitor Candidate Coupling->Final

Caption: Figure 2: Synthetic route for generating 4-hydroxy-2-quinolinone derivatives via malonanilide cyclization.

Part 3: Biological Evaluation (Self-Validating Protocols)

To ensure data integrity, we utilize a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay. This is superior to standard fluorescence because it eliminates background interference from the fluorescent small molecules often found in quinolinone libraries.

In Vitro TR-FRET Assay Protocol

Objective: Quantify the inhibition of PHD2 activity by measuring the reduction in VBC (VHL-ElonginB-ElonginC) binding to a HIF-1


 substrate.

Reagents:

  • Enzyme: Recombinant human PHD2 (EGLN1), catalytic domain (e.g., 5 nM final).

  • Substrate: Biotin-HIF-1

    
     peptide (residues 556–574).
    
  • Cofactors: 2-Oxoglutarate (2-OG), Ascorbate, Fe(II)SO4.

  • Detection: Europium-labeled anti-VHL antibody (Donor) + Streptavidin-APC (Acceptor).

Workflow:

  • Compound Prep: Serial dilute inhibitors in 100% DMSO (100x stock). Transfer 100 nL to a 384-well white low-volume plate.

  • Enzyme Mix: Add 5 µL of PHD2 enzyme buffer (50 mM HEPES pH 7.5, 0.01% Tween-20).

  • Substrate/Cofactor Mix: Add 5 µL of substrate mix (Biotin-HIF peptide, 2-OG, Ascorbate, Fe2+).

  • Reaction: Incubate at Room Temperature (RT) for 60 minutes.

    • Validation: The enzyme hydroxylates the HIF peptide.[2][4][3][5][7]

  • Stop/Detection: Add 10 µL of Detection Mix (Eu-Anti-VHL + SA-APC + EDTA).

    • Note: EDTA chelates the Iron, stopping the enzymatic reaction immediately.

  • Read: Incubate 60 mins. Read on a TR-FRET compatible reader (Excitation: 337nm, Emission 1: 615nm, Emission 2: 665nm).

Data Analysis: Calculate the TR-FRET Ratio (665nm/615nm).

  • High Ratio = High Binding = High Enzymatic Activity (No Inhibition).

  • Low Ratio = Low Binding = Inhibition .

TR_FRET_Assay Reaction_Well Reaction Well (Enzyme + Peptide + Cmpd) Hydroxylation Hydroxylation Event (If Inhibitor Fails) Reaction_Well->Hydroxylation Active Enzyme Inhibition No Hydroxylation (If Inhibitor Works) Reaction_Well->Inhibition Inhibited Enzyme VBC_Complex VBC Complex (Eu-Donor) Hydroxylation->VBC_Complex Binds Inhibition->VBC_Complex No Binding Biotin_HIF Biotin-HIF (SA-Acceptor) VBC_Complex->Biotin_HIF Proximity (<10nm) Signal_Low Low FRET Signal (Active Inhibitor) VBC_Complex->Signal_Low Distance >10nm Signal_High High FRET Signal (Inactive Compound) Biotin_HIF->Signal_High

Caption: Figure 3: TR-FRET Assay Principle. Inhibition prevents VBC recruitment, resulting in low FRET signal.

Part 4: Comparative Data & Challenges

Representative Potency Data

The following table highlights the impact of the "Glycine Anchor" on the 4-hydroxy-2-quinolinone scaffold (Hypothetical data based on SAR trends in literature [1, 2]).

Compound IDR1 (N-Subst)R3 (C-Subst)PHD2 IC50 (nM)Interpretation
Q-001 HH> 10,000Inactive. Lacks anchor.
Q-002 MethylH5,400Weak. Hydrophobic fit only.
Q-003 Benzyl-CONH-Glycine45 Potent. Anchor engages Arg383.
Q-004 Benzyl-CONH-Alanine120Good. Steric clash reduces fit slightly.
Challenges and Future Directions
  • Selectivity: The 2-OG pocket is conserved across other enzymes (e.g., FIH, KDMs). The 4-hydroxy-2-quinolinone core is highly potent but requires careful tuning of the R1 substituent to avoid off-target epigenetic effects.

  • Solubility: The flat, aromatic nature of the quinolinone can lead to poor aqueous solubility. Introduction of polar solubilizing groups on the benzene ring (positions 6 or 7) is often necessary for oral bioavailability.

References

  • Joharapurkar, A. A., et al. (2018).[6] Prolyl Hydroxylase Inhibitors: A Breakthrough in the Therapy of Anemia Associated with Chronic Diseases.[1][6] Journal of Medicinal Chemistry. Link

  • McDonough, M. A., et al. (2006). Cellular oxygen sensing: Crystal structure of hypoxia-inducible factor prolyl hydroxylase (PHD2).[4] PNAS. Link

  • Thermo Fisher Scientific. (2017). LanthaScreen™ TR-FRET Coregulator Protocol and Assay Conditions. Link

  • Bioauxilium. (2023). TR-FRET Assay Principles and Optimization Guidelines. Link

  • Yeh, T. L., et al. (2017). Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. Chemical Science. Link

Sources

Exploratory

Biological Activity of 4-Hydroxy-1-Methyl-2-Quinolones: A Technical Guide for Drug Discovery

Executive Summary The 4-hydroxy-1-methyl-2-quinolone scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike its non-m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-hydroxy-1-methyl-2-quinolone scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike its non-methylated counterparts, the N-methylated variant exhibits distinct pharmacokinetic profiles, enhanced lipophilicity, and unique binding modes. This guide synthesizes the structural activity relationships (SAR), mechanistic pathways, and validated experimental protocols for this class of compounds, serving as a blueprint for researchers in antimicrobial and oncological drug development.

Part 1: Structural Insights & Chemical Biology

The Core Scaffold

The 4-hydroxy-1-methyl-2-quinolone core (also referred to as N-methyl-4-hydroxycarbostyril) is defined by a bicyclic system where the nitrogen at position 1 is methylated, preventing tautomerization to the quinolinol form often seen in NH-quinolones. This "fixed" amide structure alters hydrogen bonding potential and membrane permeability.

Structure-Activity Relationship (SAR)

The biological efficacy of this scaffold is governed by three critical vectors of modification:

  • N1-Methylation (The Anchor):

    • Effect: Increases lipophilicity (

      
      ) and metabolic stability against N-oxidation.
      
    • Biology: Critical for oral bioavailability (e.g., in Roquinimex/Linomide). It prevents the formation of insoluble aggregates often seen with NH-quinolones.

  • C3-Position (The Warhead):

    • Modifications: Alkyl chains (C9-C11), carboxamides, or heterocyclic fusions.

    • Impact: Long alkyl chains (e.g., nonyl) drive fungal membrane disruption. Carboxamide insertions (e.g., N-phenyl-N-methyl) switch activity toward immunomodulation and autoimmunity targets (S100A9 inhibition).

  • C6/C7-Position (The Tuner):

    • Modifications: Halogenation (F, Br, Cl) or electron-donating groups (OMe).

    • Impact: C6-Fluorine mimics the pharmacophore of fluoroquinolone antibiotics (gyrase inhibition). C6-Bromine with C3-alkyl chains drastically enhances antifungal potency against Aspergillus flavus.

SAR_Analysis Core 4-Hydroxy-1-methyl- 2-quinolone Core N1 N1 Position (Methyl Group) Core->N1 C3 C3 Position (Functionalization) Core->C3 Benzo Benzo Ring (C6/C7 Substituents) Core->Benzo Lipophilicity Increased LogP & Bioavailability N1->Lipophilicity Prevents Tautomerization Antifungal Antifungal Activity (Membrane Disruption) C3->Antifungal Alkyl Chains (C9) Immunomod Immunomodulation (S100A9 Binding) C3->Immunomod Carboxamides Potency Enhanced Potency (Gyrase/Kinase Affinity) Benzo->Potency Halogens (F, Br)

Figure 1: Structural Activity Relationship (SAR) map of the 4-hydroxy-1-methyl-2-quinolone scaffold.

Part 2: Therapeutic Applications & Mechanisms[1]

Antimicrobial Activity

While traditional quinolones target bacterial DNA gyrase, 4-hydroxy-1-methyl-2-quinolone analogs with long C3-alkyl chains exhibit a distinct profile, showing exceptional potency against fungi.

  • Target: Fungal membrane integrity and potentially fungal mitochondria.

  • Key Data: The C3-nonyl-6-bromo derivative shows an

    
     of ~1.05 µg/mL against Aspergillus flavus, surpassing Amphotericin B in specific assays [1].[1]
    
  • Bacterial Targets: N-methylated analogs retain activity against S. aureus (MRSA) but are generally less potent against Gram-negatives compared to fluoroquinolones unless specific side chains (e.g., quinazolinone hybrids) are added [6].

Anticancer Activity

Derivatives of this scaffold act as multi-target kinase inhibitors.

  • Mechanism: Competitive inhibition of ATP binding pockets in kinases such as ALK (Anaplastic Lymphoma Kinase) and CDK2 (Cyclin-Dependent Kinase 2).

  • Efficacy: C3-substituted analogs have demonstrated cytotoxicity against HCT116 (colon), A549 (lung), and MCF-7 (breast) cancer lines, with

    
     values in the low micromolar range (20–50 µM) [2].
    
Immunomodulation (The Roquinimex Link)

Roquinimex (Linomide) is the prototypical drug in this class.

  • Structure: 4-hydroxy-N,1-dimethyl-N-phenyl-2-quinoline-3-carboxamide.

  • Action: It inhibits angiogenesis and autoimmunity by targeting the S100A9 protein, preventing its interaction with TLR4/RAGE. This highlights the scaffold's utility beyond simple cytotoxicity [3].

Part 3: Mechanistic Pathways

The following diagram illustrates the divergent signaling pathways modulated by this scaffold depending on its substitution pattern.

Mechanism_Pathway cluster_Targets Primary Molecular Targets Compound 4-Hydroxy-1-methyl-2-quinolone Derivative Gyrase DNA Gyrase / Topo IV (Bacteria) Compound->Gyrase C6-Fluoro / C7-Piperazine Kinase ALK / CDK2 (Cancer Cells) Compound->Kinase C3-Heterocycles Membrane Fungal Membrane (Fungi) Compound->Membrane C3-Alkyl (Nonyl) S100A9 S100A9 Protein (Immune Cells) Compound->S100A9 C3-Carboxamide DNA_Damage Inhibition of Replication & DNA Damage Gyrase->DNA_Damage Cycle_Arrest G1/S Phase Arrest & Apoptosis Kinase->Cycle_Arrest Leakage Membrane Depolarization & Lysis Membrane->Leakage Anti_Angio Reduced Angiogenesis & Inflammation S100A9->Anti_Angio

Figure 2: Divergent mechanistic pathways of 4-hydroxy-1-methyl-2-quinolone derivatives based on substituent selection.

Part 4: Experimental Protocols (SOPs)

Synthesis of 4-Hydroxy-1-methyl-2-quinolone Analogs

Objective: Efficient synthesis of the core scaffold via the Isatoic Anhydride route.

Reagents: Isatoic anhydride, Methyl iodide (MeI), Sodium hydride (NaH), Dimethyl malonate, DMF.

Protocol:

  • N-Methylation:

    • Dissolve isatoic anhydride (1.0 eq) in anhydrous DMF under

      
       atmosphere.
      
    • Add NaH (1.2 eq, 60% dispersion) slowly at 0°C. Stir for 30 min.

    • Add MeI (1.2 eq) dropwise. Warm to Room Temperature (RT) and stir for 4 hours.

    • Validation: TLC (Hexane:EtOAc 7:3) should show disappearance of starting material.

    • Quench with ice water, filter the precipitate (N-methylisatoic anhydride).

  • Condensation:

    • Dissolve N-methylisatoic anhydride (1.0 eq) and dimethyl malonate (1.2 eq) in DMF.

    • Add NaH (2.5 eq) carefully. Heat to 120°C for 6 hours.

    • Cool mixture, pour into ice water, and acidify to pH 2 with HCl.

    • Collect the precipitate (4-hydroxy-1-methyl-2-quinolone ester).

  • Decarboxylation/Functionalization (Optional):

    • Hydrolyze ester with NaOH/EtOH if the free C3 position is required, or react with amines to form carboxamides.

In Vitro Cytotoxicity Assay (MTT)

Objective: Determine


 against cancer cell lines (e.g., HCT116).

Protocol:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h at 37°C/5% 
    
    
    
    .
  • Treatment:

    • Dissolve test compounds in DMSO (Stock 10 mM).

    • Prepare serial dilutions in culture medium (Final DMSO < 0.1%).

    • Add 100 µL to wells. Include Vehicle Control (DMSO) and Positive Control (Doxorubicin).

    • Incubate for 48 or 72 hours.

  • Development:

    • Add 20 µL MTT solution (5 mg/mL in PBS). Incubate 4h.

    • Remove supernatant. Add 150 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm. Calculate % viability vs. control.

Antimicrobial Susceptibility (MIC)

Objective: Determine Minimum Inhibitory Concentration against S. aureus or A. flavus.

Protocol:

  • Inoculum: Prepare bacterial/fungal suspension adjusted to

    
     CFU/mL (0.5 McFarland).
    
  • Plate Prep: Use sterile 96-well plates. Add 100 µL Mueller-Hinton Broth (bacteria) or RPMI 1640 (fungi).

  • Dilution: Perform 2-fold serial dilution of the 1-methyl-quinolone derivative (Range: 512 µg/mL to 0.5 µg/mL).

  • Incubation:

    • Bacteria: 37°C for 18–24h.

    • Fungi: 35°C for 48h.

  • Analysis: Visual inspection for turbidity. The lowest concentration with no visible growth is the MIC.

Part 5: Data Summary

Table 1: Comparative Potency of Selected 1-Methyl-2-Quinolone Analogs

Compound IDSubstituents (N1 / C3 / C6)Target Organism/CellActivity (

/ MIC)
Ref
3j Me / Nonyl / BrAspergillus flavus

: 1.05 µg/mL
[1]
3g Me / Heterocycle / HHCT116 (Colon Cancer)

: 28.5 µM
[2]
Roquinimex Me / Carboxamide / HImmune Cells (S100A9)Immunomodulator[3]
Ref (Cipro) H / Cyclopropyl / FS. aureusMIC: 0.25 µg/mL[6]

Note: N1-methylation is constant in the specific class discussed. "Ref (Cipro)" is provided for context of fluoroquinolone potency.

References

  • Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules, 2020.[2] [Link]

  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues. RSC Advances, 2025. [Link]

  • Roquinimex (Linomide) Mechanism of Action. PubChem Compound Summary. [Link]

  • Structure–Activity Relationships for the N-Me- Versus N-H-Amide Modification. Journal of Medicinal Chemistry. [Link]

  • Synthesis and Biological Activity of Methylated Derivatives of Quinolones. Beilstein Journal of Organic Chemistry, 2019. [Link][3]

  • Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.[4] [Link]

Sources

Foundational

Technical Guide: Design and Synthesis of Quinoline Analogs of the Roxadustat Intermediate

This guide serves as a technical blueprint for the design and synthesis of Quinoline Analogs of the key Roxadustat (FG-4592) intermediate. It is structured for medicinal chemists and process development scientists, focus...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical blueprint for the design and synthesis of Quinoline Analogs of the key Roxadustat (FG-4592) intermediate. It is structured for medicinal chemists and process development scientists, focusing on scaffold hopping from the established isoquinoline core to a quinoline bioisostere.

Executive Summary

Roxadustat (FG-4592) is a first-in-class Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor (HIF-PHI) utilized for the treatment of anemia in Chronic Kidney Disease (CKD). Its pharmacophore relies on a 4-hydroxyisoquinoline-3-carboxamide scaffold that mimics 2-oxoglutarate (2-OG) to chelate the active site iron of PHD enzymes.

This guide details the strategic development of Quinoline Analogs —specifically the 4-hydroxyquinoline-3-carboxylic acid derivatives. While the isoquinoline core (Roxadustat) is well-characterized, the quinoline scaffold offers distinct physicochemical properties, potentially altering metabolic stability (CYP450 interaction) and solubility profiles. This document provides a validated synthetic pathway for the 7-phenoxy-4-hydroxyquinoline-3-carboxylic acid intermediate, a direct bioisostere of the Roxadustat core.

Structural Rationale & Retrosynthesis

Scaffold Hopping: Isoquinoline vs. Quinoline

The primary objective is to transition the nitrogen atom from position 2 (isoquinoline) to position 1 (quinoline) while maintaining the spatial arrangement of the chelating triad (hydroxyl, carbonyl, and nitrogen lone pair).

FeatureRoxadustat Intermediate (Isoquinoline)Quinoline Analog (Target)
Core Structure 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylic acid4-hydroxy-7-phenoxyquinoline-3-carboxylic acid
Nitrogen Position Position 2Position 1
Chelating Motif Bidentate (N2, 4-OH/3-C=O)Bidentate (4-OH/3-C=O)
Hydrophobic Tail 7-Phenoxy7-Phenoxy (Maintained for hydrophobic pocket fit)
Synthetic Route Phthalide / Gabriel-Colman RearrangementGould-Jacobs Reaction / Conrad-Limpach
Retrosynthetic Analysis (DOT Visualization)

The following diagram illustrates the retrosynthetic disconnection for both the established Roxadustat intermediate and the proposed Quinoline analog.

Retrosynthesis Rox_Int Roxadustat Intermediate (Isoquinoline Core) Phthalide N-substituted Phthalide (Precursor A) Rox_Int->Phthalide Gabriel-Colman Rearrangement Quin_Int Quinoline Analog (Target Intermediate) Aniline 3-Phenoxyaniline (Precursor B) Quin_Int->Aniline Gould-Jacobs Cyclization EMME Diethyl Ethoxymethylenemalonate (Reagent) Quin_Int->EMME Condensation

Figure 1: Retrosynthetic comparison showing the divergence in starting materials. The Quinoline route utilizes the robust Gould-Jacobs reaction starting from readily available anilines.

Experimental Protocol: Synthesis of the Quinoline Intermediate

The following protocol describes the synthesis of Ethyl 4-hydroxy-7-phenoxyquinoline-3-carboxylate , the direct ester precursor to the carboxylic acid intermediate.

Critical Reagents & Parameters
  • Starting Material: 3-Phenoxyaniline (CAS: 3586-12-7).

  • Cyclizing Agent: Diethyl ethoxymethylenemalonate (EMME).

  • Solvent (Step 1): Ethanol or Toluene (for condensation).

  • Solvent (Step 2): Diphenyl ether (Dowtherm A) for high-temperature cyclization.

  • Key CQA (Critical Quality Attribute): Regioselectivity (7-phenoxy vs. 5-phenoxy isomer).

Step-by-Step Methodology
Step 1: Condensation (Formation of the Anilinoacrylate)
  • Charge: In a 500 mL round-bottom flask equipped with a Dean-Stark trap, charge 3-phenoxyaniline (10.0 g, 54.0 mmol) and Diethyl ethoxymethylenemalonate (EMME) (11.7 g, 54.0 mmol).

  • Reaction: Add Toluene (100 mL) and heat to reflux (110°C).

  • Monitoring: Monitor the collection of ethanol in the Dean-Stark trap. Reaction is typically complete within 2–4 hours.

  • Workup: Concentrate the solvent in vacuo to yield the crude diethyl 2-(((3-phenoxyphenyl)amino)methylene)malonate as a viscous oil.

    • Checkpoint: Verify formation by LC-MS (M+1: ~356).

Step 2: Thermal Cyclization (Gould-Jacobs Reaction)
  • Setup: Equip a 250 mL three-neck flask with a mechanical stirrer and an internal thermometer. Add Diphenyl ether (50 mL) and heat to 250°C .

    • Note: High temperature is strictly required to overcome the activation energy for the electrocyclic ring closure.

  • Addition: Add the crude oil from Step 1 dropwise to the hot solvent over 30 minutes. Maintain internal temperature >240°C.

    • Safety: Rapid evolution of ethanol vapor will occur. Ensure proper venting.

  • Completion: Stir at 250°C for an additional 45 minutes.

  • Isolation: Cool the mixture to ~80°C and dilute with Hexanes (100 mL) to precipitate the product.

  • Purification: Filter the solid and wash with cold acetone to remove residual diphenyl ether.

    • Regioselectivity:[1][2] The 7-phenoxy isomer is thermodynamically favored over the 5-phenoxy isomer due to steric hindrance in the transition state.

Step 3: Hydrolysis to the Acid Intermediate
  • Hydrolysis: Suspend the ethyl ester (5.0 g) in 2N NaOH (50 mL) and Ethanol (20 mL). Reflux for 2 hours.

  • Acidification: Cool to room temperature and acidify to pH 2 with 6N HCl.

  • Filtration: Collect the white precipitate, wash with water, and dry under vacuum at 50°C.

    • Final Product: 4-hydroxy-7-phenoxyquinoline-3-carboxylic acid .

Synthesis Workflow Diagram

SynthesisWorkflow Start 3-Phenoxyaniline + EMME Step1 Condensation (110°C, -EtOH) Start->Step1 Inter Anilinoacrylate Intermediate Step1->Inter Step2 Gould-Jacobs Cyclization (250°C, Diphenyl Ether) Inter->Step2 Thermal Closure Ester Quinoline Ester (Precipitate) Step2->Ester Step3 Hydrolysis (NaOH/EtOH) Ester->Step3 Final 4-OH-7-Phenoxy- quinoline-3-COOH Step3->Final

Figure 2: Process flow for the synthesis of the Quinoline analog intermediate via the Gould-Jacobs reaction.

Functional Validation & SAR Implications

Mechanism of Action (HIF-PH Inhibition)

Both Roxadustat and the Quinoline analog function by mimicking 2-oxoglutarate (2-OG) , the co-substrate for Prolyl Hydroxylase Domain (PHD) enzymes.

  • Binding Mode: The heterocyclic nitrogen (or adjacent carbonyl) and the 4-hydroxyl group coordinate the active site Fe(II).

  • Side Chain: The glycine amide side chain (added in the final step) extends into the 2-OG binding pocket, forming hydrogen bonds with Arg383 (in PHD2).

Comparative SAR Data (Projected)

The following table summarizes the projected physicochemical differences based on literature data for similar quinoline/isoquinoline pairs (e.g., Adaptaquin vs. Roxadustat).

ParameterIsoquinoline (Roxadustat)Quinoline AnalogImpact
pKa (4-OH) ~5.5 - 6.5~6.0 - 7.0Slight increase in acidity for Quinoline; affects solubility.
LogP ~2.5~2.6Comparable lipophilicity; phenoxy group dominates.
Metabolic Stability Susceptible to isoquinoline ring oxidation.Quinoline ring is generally more stable to oxidative metabolism.Potential Advantage: Improved half-life.
Binding Potency (IC50) < 1 µM (PHD2)< 5 µM (Projected)Nitrogen shift may slightly alter Fe(II) coordination geometry.
Signaling Pathway Activation

Inhibition of PHD leads to the stabilization of HIF-α, triggering the erythropoiesis cascade.

Signaling Drug Quinoline Analog PHD PHD Enzyme (Fe2+ / 2-OG) Drug->PHD Inhibits HIF_Stable HIF-α (Stabilized) Drug->HIF_Stable Hypoxia Mimicry HIF HIF-1α / HIF-2α (Hydroxylated) PHD->HIF Normoxia: Degradation EPO EPO Gene Transcription HIF_Stable->EPO Translocation to Nucleus RBC Erythropoiesis EPO->RBC

Figure 3: Mechanism of Action. The Quinoline analog inhibits PHD, preventing HIF hydroxylation and driving EPO production.

References

  • FibroGen, Inc. (2014). Crystalline forms of a prolyl hydroxylase inhibitor. U.S. Patent 8,883,823. Link

  • Gupta, R., et al. (2019). A Scalable Synthesis of Roxadustat (FG-4592). Organic Process Research & Development. Link

  • Warshakoon, N. C., et al. (2006). Design and synthesis of substituted quinolines as novel and potent HIF-1alpha prolyl hydroxylase inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Rabinowitz, M. H. (2013). Inhibitors of HIF prolyl hydroxylases: an overview of the patent literature. Expert Opinion on Therapeutic Patents. Link

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. (Classic reference for the cyclization protocol). Link

Sources

Exploratory

An In-depth Technical Guide to the Solubility Properties of 4-hydroxy-2-quinolinone Derivatives

Introduction The 4-hydroxy-2-quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antibacterial, anti-inflamm...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 4-hydroxy-2-quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] The therapeutic potential of these derivatives is, however, intrinsically linked to their physicochemical properties, paramount among which is solubility. Poor aqueous solubility can severely limit a compound's bioavailability, hinder the reliability of in vitro assays, and present significant challenges during formulation development.[3] Understanding and optimizing the solubility of these derivatives is therefore a critical step in the journey from a promising lead compound to a viable drug candidate.

This guide provides a comprehensive technical overview of the solubility properties of 4-hydroxy-2-quinolinone derivatives. It is designed for researchers, scientists, and drug development professionals, offering insights into the theoretical underpinnings of solubility, practical methodologies for its determination, and strategies for its enhancement. We will explore the crucial interplay between chemical structure and solubility, detailing how molecular modifications can be rationally designed to overcome solubility hurdles.

A key feature of the 4-hydroxy-2-quinolinone core is its existence in a tautomeric equilibrium with the 2,4-dihydroxyquinoline form. However, extensive studies have demonstrated that the 4-hydroxy-2(1H)-quinolinone tautomer is heavily favored in both solution and the solid state, primarily due to the stability conferred by the amide group within the heterocyclic ring.[4][5] This guide will focus on this predominant and more stable tautomeric form.

Chapter 1: The Theoretical Framework of Solubility

The solubility of a 4-hydroxy-2-quinolinone derivative is governed by a delicate balance of intermolecular forces between the solute and the solvent. For a compound to dissolve, the energy released from the interaction between solute and solvent molecules must overcome both the energy required to break the solute-solute interactions in the crystal lattice and the solvent-solvent interactions. Several key physicochemical parameters dictate this balance.

The Role of the Core Scaffold

The 4-hydroxy-2-quinolinone nucleus possesses both hydrogen bond donor (N-H and 4-OH) and acceptor (C=O and OH) sites, which can interact favorably with polar solvents like water. However, the bicyclic aromatic system is inherently hydrophobic, which contributes to poor aqueous solubility.[6] The overall solubility is therefore a composite of these opposing characteristics.

Key Physicochemical Drivers of Solubility:
  • Lipophilicity (LogP/LogD): The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a major determinant of aqueous solubility. Higher LogP values, indicating greater lipophilicity, generally correlate with lower aqueous solubility. For ionizable compounds like many quinolinone derivatives, the distribution coefficient (LogD) at a specific pH is a more relevant metric.

  • Ionization (pKa): The 4-hydroxy-2-quinolinone scaffold contains ionizable groups. The acidic proton of the 4-hydroxyl group and the potential for protonation of the quinoline nitrogen mean that the molecule's overall charge state is pH-dependent.[7][8] Solubility typically increases dramatically when the pH is adjusted to a value where the compound is predominantly in its ionized, salt form.[9]

  • Crystal Lattice Energy: The strength of the intermolecular forces holding the molecules together in a solid crystal lattice must be overcome for dissolution to occur. High crystal lattice energy, often associated with planar, rigid molecules that can pack efficiently, leads to lower solubility.

  • Hydrogen Bonding: The ability of the 4-hydroxy and 2-oxo groups to form hydrogen bonds with water is a primary driver of aqueous solubility. Substituents that enhance or sterically hinder this hydrogen bonding potential can significantly modulate solubility.

Impact of Substituents

The nature and position of substituents on the quinolinone ring have a profound impact on these physicochemical properties and, consequently, on solubility.[10][11]

  • Position C3: This position is frequently substituted. Introducing long alkyl chains, for example, dramatically increases lipophilicity and reduces aqueous solubility.[12] Conversely, adding polar groups like amides or carboxylic acids can improve solubility through increased hydrogen bonding and potential for ionization.

  • Positions C6 and C7: Substituents on the benzo ring can influence solubility through electronic and steric effects. Electron-withdrawing groups like halogens can impact the pKa of the ionizable protons.[10] Bulky groups may disrupt crystal packing, which could potentially increase solubility, or they could sterically hinder solvation, leading to a decrease.

  • Position N1: Alkylation or arylation at the N1 position removes a hydrogen bond donor site, which can decrease solubility in polar protic solvents. The nature of the substituent itself (e.g., a polar vs. a nonpolar group) will also play a significant role.[1]

Visualization 1: Structure-Solubility Relationships

The following diagram illustrates how different types of substituents at key positions on the 4-hydroxy-2-quinolinone core can influence its overall aqueous solubility.

G cluster_core 4-Hydroxy-2-quinolinone Core cluster_substituents Substituent Effects on Aqueous Solubility cluster_legend Legend core N1 N1 Position - H (H-bond donor) - Alkyl/Aryl (removes donor, adds lipophilicity) core->N1 N1 C3 C3 Position - Polar groups (e.g., -COOH, -CONH2) ↑ solubility - Lipophilic groups (e.g., long alkyl) ↓ solubility core->C3 C3 C6C7 C6/C7 Positions - Halogens (e.g., -F, -Cl) modify pKa, lipophilicity - Polar groups (e.g., -OCH3) can ↑ solubility core->C6C7 C6/C7 l1 ↑ Increases Solubility l2 ↓ Decreases Solubility

Caption: Key positions on the quinolinone scaffold influencing solubility.

Chapter 2: Experimental Determination of Solubility

Accurately measuring solubility is essential for drug discovery and development.[13] Two primary types of solubility are measured: kinetic and thermodynamic. The choice between them depends on the stage of the project and the specific question being addressed.[14][15]

Kinetic vs. Thermodynamic Solubility
  • Kinetic Solubility: This is a high-throughput measurement used in early-stage discovery to flag compounds with potential solubility issues.[3] It measures the concentration at which a compound, rapidly precipitated from a concentrated DMSO stock solution into an aqueous buffer, begins to appear as a solid.[15] The resulting value is often higher than the true equilibrium solubility because it reflects a supersaturated state.[16]

  • Thermodynamic Solubility: This is the "gold standard" measurement, representing the true equilibrium concentration of a compound in a saturated solution.[15] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (typically 24-72 hours).[17] This method is more time-consuming but provides the most accurate and relevant data for late-stage lead optimization and preformulation.[18]

Visualization 2: Assay Selection Workflow

This workflow diagram guides the researcher in choosing the appropriate solubility assay based on the developmental stage of the compound.

G start Compound Ready for Solubility Assessment stage What is the project stage? start->stage early Early Discovery / HTS stage->early Early late Lead Optimization / Preformulation stage->late Late kinetic_assay Perform Kinetic Solubility Assay early->kinetic_assay thermo_assay Perform Thermodynamic Solubility Assay (Shake-Flask Method) late->thermo_assay kinetic_info Provides: - High-throughput screening data - Rank-ordering of compounds - Flags major solubility liabilities kinetic_assay->kinetic_info thermo_info Provides: - True equilibrium solubility - Data for formulation & PK modeling - 'Gold standard' measurement thermo_assay->thermo_info

Caption: Decision workflow for selecting a solubility assay.

Protocol 1: High-Throughput Kinetic Solubility Assay

This protocol is designed for rapid assessment in early drug discovery.[14]

Objective: To determine the concentration at which a compound precipitates when added from a DMSO stock to an aqueous buffer.

Methodology:

  • Preparation of Stock Solutions: Prepare 10 mM stock solutions of the test compounds in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solutions.

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding 96-well plate containing the aqueous buffer (e.g., 198 µL of Phosphate-Buffered Saline, pH 7.4). This creates a range of final compound concentrations with a consistent 1% DMSO co-solvent.

  • Incubation: Shake the plate at room temperature for 1.5 to 2 hours to allow for precipitation.[14]

  • Detection of Precipitate: Analyze the plates using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which a significant increase in turbidity is observed is recorded as the kinetic solubility.

  • Data Analysis: The kinetic solubility is often reported as the highest concentration at which the compound remains in solution.

Causality and Validation:

  • Why DMSO? DMSO is a common solvent for compound libraries, but its concentration must be kept low (typically ≤1%) as it can act as a co-solvent and artificially inflate solubility readings.[3]

  • Why Nephelometry? Laser nephelometry provides a highly sensitive method for detecting fine precipitates that may not be visible to the naked eye, ensuring a robust endpoint.[14]

  • Self-Validation: A set of control compounds with known high, medium, and low solubilities should be run with each assay plate to ensure the system is performing as expected.

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

This is the definitive method for determining equilibrium solubility.[17][19]

Objective: To measure the concentration of a compound in a saturated solution at equilibrium.

Methodology:

  • Compound Addition: Add an excess amount of the solid (powder) form of the test compound to a vial containing a known volume of the desired solvent (e.g., pH 7.4 phosphate buffer). "Excess" is confirmed by visually observing undissolved solid at the end of the experiment.[19]

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours.[15] For some compounds, 48-72 hours may be necessary to ensure equilibrium is reached.[15]

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. This is a critical step. A common method is to centrifuge the samples at high speed and then carefully collect the supernatant. Filtering the supernatant through a low-binding filter (e.g., PVDF) is an additional, recommended step.[15]

  • Quantification: Accurately dilute the saturated supernatant with a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV or LC-MS/MS.[20][21]

  • Data Analysis: The concentration is determined by comparing the analytical response to a standard curve prepared from known concentrations of the compound. The experiment should be performed in triplicate.[18]

Causality and Validation:

  • Why Solid Compound? Starting with the solid form ensures that the measurement reflects the energy required to overcome the crystal lattice, providing a true thermodynamic value.[3]

  • Why 24-72 Hours? This extended incubation time allows for the dissolution process to reach a true equilibrium and for any potential transformation between polymorphic forms of the solid to occur.[15][16]

  • Why HPLC/LC-MS? These methods provide high specificity and sensitivity, allowing for accurate quantification of the dissolved compound, even at very low concentrations, and can separate the parent compound from any potential degradants.[13]

  • Self-Validation: The pH of the final saturated solution should be measured to ensure it has not shifted significantly due to the properties of the dissolved compound.[17] Additionally, analyzing the remaining solid by techniques like XRPD can confirm if a phase transformation occurred during the experiment.

Chapter 3: Strategies for Solubility Enhancement

When a promising 4-hydroxy-2-quinolinone derivative exhibits poor solubility, several strategies can be employed to improve this critical property. These techniques can be broadly categorized into physical and chemical modifications.[22]

Data Presentation: Solubility Enhancement Approaches
StrategyPrincipleApplicability & Considerations
pH Adjustment For ionizable compounds, adjusting the pH to form a salt significantly increases aqueous solubility.[23]Highly effective for compounds with suitable pKa values. The stability of the compound at the required pH must be confirmed.
Co-solvency The addition of a water-miscible organic solvent (co-solvent) to an aqueous medium can increase the solubility of lipophilic compounds.[24]Simple to implement for liquid formulations. The toxicity and regulatory acceptance of the co-solvent must be considered.
Prodrugs A bioreversible moiety is attached to the parent drug, altering its physicochemical properties (e.g., by adding a phosphate group for aqueous solubility).Can be very effective but requires careful design to ensure efficient cleavage back to the active drug in vivo.[25]
Solid Dispersions The drug is dispersed at a molecular level within an inert carrier matrix (often a polymer), preventing crystallization and enhancing dissolution.[22]A powerful technique for oral formulations. Requires careful selection of the carrier and manufacturing process (e.g., spray drying, hot-melt extrusion).
Particle Size Reduction Reducing the particle size (micronization, nanosuspension) increases the surface area-to-volume ratio, which enhances the dissolution rate.[23]Primarily affects the rate of dissolution rather than the equilibrium solubility. Nanosuspensions can also increase saturation solubility.[24]
Complexation Host molecules, most commonly cyclodextrins, encapsulate the poorly soluble drug ("guest"), shielding its hydrophobic parts and increasing its apparent solubility.[22]Widely used in pharmaceutical formulations. The size of the drug molecule must be compatible with the cyclodextrin cavity.

Conclusion

The solubility of 4-hydroxy-2-quinolinone derivatives is a multifaceted property that stands as a gatekeeper to their therapeutic development. A thorough understanding of the structural drivers of solubility, coupled with robust experimental determination, is essential for any research program centered on this important scaffold. By integrating the theoretical principles with empirical data from well-designed kinetic and thermodynamic assays, researchers can make informed decisions. Early identification of solubility liabilities allows for the rational design of new analogues or the implementation of targeted enhancement strategies, such as pH modification, solid dispersion, or prodrug approaches. Ultimately, mastering the science of solubility is not merely an academic exercise but a critical requirement for transforming a potent molecule into a successful medicine.

References

  • A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. (n.d.). Bentham Science.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.
  • Compound solubility measurements for early drug discovery. (2022, May 31). Life Chemicals.
  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor.
  • solubility experimental methods.pptx. (n.d.). authorSTREAM.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.
  • SOLUBILITY AND DISSOLUTION FOR DRUG. (n.d.). SlideShare.
  • Solubility Toolbox for Successful Design of Drug Candidates. (n.d.). Inventiva Pharma.
  • Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. (2020, July 4). MDPI.
  • Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. (2025, October 16). Preprints.org.
  • ADME Solubility Assay. (n.d.). BioDuro.
  • Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. (2020, July 4). PubMed.
  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (2023, December 28). MDPI.
  • 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. (n.d.). ResearchGate.
  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014, April 29). American Pharmaceutical Review.
  • An In-depth Technical Guide to the Solubility and Stability of 7-(prop-1-en-1-yl)quinolin-8-ol. (n.d.). Benchchem.
  • Overcoming poor solubility of quinoline derivatives in reactions. (n.d.). Benchchem.
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (n.d.). ResearchGate.
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019, February 25). PubMed.
  • 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions.
  • Benzo[f]quinoline. (n.d.). Solubility of Things.
  • The tautomeric equilibriums of 4-hydroxy-2(1H)-quinolinone (1). (n.d.). ResearchGate.
  • Tautomerism of 2,4-Dihydroxyquinoline to 4-Hydroxy-2(1H)-quinolinone. (n.d.). Benchchem.
  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC.
  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). International Journal of Applied Pharmaceutics.
  • Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing.
  • Contemporary Review on Solubility Enhancement Techniques. (2023, February 15). IntechOpen.
  • (PDF) 4-Hydroxy-2-quinolones. 191. Synthesis, tautomerism, and biological activity of 1-R-4-hydroxy-2-oxo1,2-dihydroquinoline-3-carboxylic acids benzimidazol-2-ylamides. (2025, August 5). ResearchGate.
  • Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. (n.d.). Sci-Hub.
  • 4-Hydroxyquinoline (Kynurine, NSC 3183, 4-Quinolone, CAS Number: 611-36-9). (n.d.). Cayman Chemical.
  • TAUTOMERISM OF 4-HYDROXY-4(1H)QUINOLON. (n.d.). Semantic Scholar.
  • Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. (2025, June 4). RSC Publishing.
  • Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. (n.d.). Scientific Research Publishing.

Sources

Protocols & Analytical Methods

Method

Protocol for N-methylation of 4-hydroxy-7-phenoxyquinolin-2(1H)-one

Application Note: Regioselective N-Methylation of 4-Hydroxy-7-phenoxyquinolin-2(1H)-one Executive Summary This technical guide details the protocol for the regioselective N-methylation of 4-hydroxy-7-phenoxyquinolin-2(1H...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective N-Methylation of 4-Hydroxy-7-phenoxyquinolin-2(1H)-one

Executive Summary

This technical guide details the protocol for the regioselective N-methylation of 4-hydroxy-7-phenoxyquinolin-2(1H)-one . This scaffold is a critical intermediate in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors and specific antimalarial agents.[1]

The primary synthetic challenge lies in the ambident nucleophilicity of the 4-hydroxy-2-quinolone core.[1] Under basic alkylation conditions, competition exists between N-methylation (desired) and O-methylation (at C2 or C4 positions).[1] This protocol utilizes a Sodium Hydride (NaH) / Dimethylformamide (DMF) system to thermodynamically favor the N-alkylated lactam over the O-alkylated imidate, ensuring high regiochemical fidelity.[1]

Mechanistic Insight & Strategy

The Tautomeric Challenge

The substrate exists in equilibrium between the 4-hydroxy-2-quinolone (lactam) and 2,4-dihydroxyquinoline (lactim) forms.[1]

  • Lactam Form (A): Favored in polar solvents; essential for N-methylation.[1]

  • Lactim Form (B): Favored in non-polar solvents; leads to O-methylation.[1]

To achieve selective N-methylation, the reaction must proceed via the dianion species.[1] Deprotonation of the highly acidic 4-OH (


) occurs first, followed by the less acidic N-H (

). The nitrogen center in the dianion is softer and more nucleophilic towards soft electrophiles (MeI) in polar aprotic solvents compared to the hard oxygen centers.
Reaction Pathway Diagram

ReactionPathway Substrate 4-Hydroxy-7-phenoxy quinolin-2(1H)-one Base 2.2 eq. NaH (Deprotonation) Substrate->Base DMF, 0°C Dianion Dianion Intermediate (N- and O- nucleophilic) Base->Dianion - H2 MeI 1.1 eq. MeI (Electrophile) Dianion->MeI Kinetic Control Product 1-Methyl-4-hydroxy- 7-phenoxyquinolin-2-one MeI->Product Major Path (N-Alkylation) SideProduct O-Methylated By-products MeI->SideProduct Minor Path (O-Alkylation)

Caption: Reaction pathway illustrating the formation of the dianion to drive N-selectivity.

Experimental Protocol

Safety Warning: Methyl Iodide (MeI) is a volatile carcinogen.[1] Sodium Hydride (NaH) releases flammable hydrogen gas.[1] Perform all operations in a fume hood.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5]Role
Substrate (4-OH-7-OPh-Quinolone)253.251.0Starting Material
Sodium Hydride (60% in oil)24.002.2Base (Dianion formation)
Methyl Iodide (MeI)141.941.1Electrophile
DMF (Anhydrous)--Solvent (0.2 M conc.)[1]
Acetic Acid (Glacial)60.05ExcessQuench/Precipitation
Step-by-Step Procedure
  • Preparation of Base Suspension:

    • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer.

    • Add NaH (60% dispersion, 2.2 equiv) .

    • Optional: Wash NaH with dry hexane (2x) to remove mineral oil if high purity is required, though usually unnecessary for this scale.

    • Suspend NaH in anhydrous DMF (half of total volume). Cool to 0°C in an ice bath.

  • Dianion Formation:

    • Dissolve the Substrate (1.0 equiv) in the remaining anhydrous DMF.

    • Add the substrate solution dropwise to the NaH suspension at 0°C over 15 minutes.

    • Observation: Evolution of

      
       gas will occur.[1][6] The solution typically turns yellow/orange indicating anion formation.[1]
      
    • Allow the mixture to stir at Room Temperature (RT) for 30–45 minutes to ensure complete deprotonation (formation of the dianion).

  • Methylation:

    • Cool the mixture back to 0°C .

    • Add Methyl Iodide (1.1 equiv) dropwise via syringe.[1]

    • Critical: Do not add excess MeI (>1.2 eq), as this will promote O-methylation of the C4-hydroxyl group, forming the dimethylated byproduct.

    • Stir at 0°C for 30 minutes, then warm to RT and stir for 2–4 hours. Monitor by TLC (5% MeOH in DCM).[1]

  • Work-up & Isolation:

    • Quench the reaction carefully with ice-water (approx.[1][7] 5x reaction volume).

    • Acidification: The product (N-Me-4-OH) is soluble in basic solution but precipitates in acid.[1] Acidify the aqueous mixture to pH 3–4 using 1M HCl or Glacial Acetic Acid.

    • Stir the resulting suspension for 30 minutes.

    • Filter the solid precipitate.[1][3][5] Wash copiously with water and cold diethyl ether (to remove traces of O-methylated byproducts which are often more soluble in ether).[1]

  • Purification:

    • Recrystallize from Ethanol/DMF or Acetic Acid if necessary.[1]

    • Yield Expectation: 75–85%.[1]

Quality Control & Validation

To verify the correct regioisomer (N-Me vs O-Me), use 1H NMR and IR.[1]

Analytical Comparison Table
FeatureN-Methyl Product (Desired)O-Methyl Product (Undesired)
1H NMR (N-Me) Singlet at 3.5 – 3.7 ppm Absent
1H NMR (O-Me) AbsentSinglet at 4.0 – 4.1 ppm
IR Spectroscopy Strong Amide C=O stretch (~1640 cm⁻¹)Imidate C=N stretch (~1610 cm⁻¹), No Amide C=O[1]
Solubility Soluble in dilute base (due to 4-OH)Insoluble in dilute base
Troubleshooting Guide
  • Issue: Presence of dimethylated product (1-Me, 4-OMe).[1]

    • Cause: Excess MeI or high temperature.[1]

    • Fix: Strictly control MeI stoichiometry (1.05 eq) and keep addition at 0°C.

  • Issue: Low Yield / Starting Material remains.

    • Cause: Incomplete deprotonation.[1]

    • Fix: Ensure NaH is fresh.[1] Extend the dianion formation time at RT before adding MeI.

  • Issue: Product is an oil/gum.[1]

    • Fix: Triturate with diethyl ether or sonicate in dilute HCl to induce crystallization.[1]

References

  • Regioselectivity in Quinolone Alkylation

    • Title: "Alkylation of 4-hydroxy-2-quinolones: A review of regioselectivity."
    • Source:Molecules (2020).[1][3][5]

    • URL:[Link]

  • Synthesis of HIF-PH Inhibitor Precursors

    • Title: "Design and Synthesis of Novel Quinolone Derivatives as HIF-1 Prolyl Hydroxylase Inhibitors."[1]

    • Source:Journal of Medicinal Chemistry (2013).[1]

    • URL:[Link]

  • General Protocol for N-Methylation

    • Title: "Efficient Synthesis of N-Methyl
    • Source:Organic Syntheses (Coll.[1][4] Vol. 6).

    • URL:[Link]

  • Structural Characterization

    • Title: "Tautomerism and spectroscopy of 4-hydroxyquinolin-2-ones."
    • Source:Spectrochimica Acta Part A (2015).[1]

    • URL:[Link]

Sources

Application

Application Note: A Systematic Approach to HPLC Method Development for Lipophilic Quinolinone Derivatives

Abstract This guide provides a comprehensive and systematic approach to developing robust High-Performance Liquid Chromatography (HPLC) methods for the analysis of lipophilic quinolinone derivatives. These compounds, oft...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive and systematic approach to developing robust High-Performance Liquid Chromatography (HPLC) methods for the analysis of lipophilic quinolinone derivatives. These compounds, often central to drug discovery and development, present unique challenges due to their inherent hydrophobicity, which can lead to poor peak shape, strong retention, and carryover. This application note details a logical workflow, from initial analyte characterization to final method optimization, emphasizing the scientific rationale behind each experimental choice. It includes detailed protocols, troubleshooting advice, and guidance on selecting appropriate columns and mobile phases to achieve optimal separation and quantification.

Introduction: The Challenge of Lipophilic Quinolinones

Quinolinone derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them vital scaffolds in pharmaceutical research. Their analysis is a cornerstone of quality control, pharmacokinetic studies, and stability testing. However, the lipophilic (hydrophobic) nature of many of these derivatives poses significant analytical hurdles in reversed-phase HPLC (RP-HPLC), the most common analytical mode.

Key challenges include:

  • Strong Retention: High hydrophobicity leads to excessive retention times on standard C18 columns, prolonging analysis and decreasing throughput.

  • Poor Peak Shape: Secondary interactions with the stationary phase, particularly for basic quinolinones, can cause peak tailing.[1][2]

  • Low Aqueous Solubility: Difficulty in dissolving analytes in the mobile phase can lead to precipitation and poor reproducibility.

  • Carryover: Strong binding to the stationary phase can result in the analyte appearing in subsequent blank injections.

This document outlines a systematic strategy to overcome these challenges, ensuring the development of accurate, precise, and robust HPLC methods.

Foundational Principles: Managing Hydrophobicity in RP-HPLC

In RP-HPLC, separation is governed by the partitioning of analytes between a polar mobile phase and a non-polar (hydrophobic) stationary phase.[3][4][5] Lipophilic compounds have a strong affinity for the stationary phase, leading to longer retention. The goal of method development is to modulate this interaction to achieve retention factors (k) ideally between 2 and 10 for isocratic methods, ensuring good resolution without excessive run times.[6]

For ionizable compounds like many quinolinone derivatives, the mobile phase pH is a critical parameter. The retention of a compound changes dramatically based on its ionization state.[1][7] A neutral, un-ionized molecule is less polar and will be retained more strongly than its ionized, more polar counterpart.[1][8] Therefore, controlling the pH relative to the analyte's pKa is one of the most powerful tools for manipulating retention and improving peak shape.[1][9]

A Systematic Workflow for Method Development

A structured approach is essential for efficient and effective method development. The following workflow breaks the process into logical, manageable steps.

HPLC_Method_Development cluster_opt Optimization Cycle start Start: Define Analytical Goal (e.g., Purity, Assay, Impurities) char Step 1: Analyte Characterization - Determine pKa, log P - Assess Solubility - Obtain UV Spectrum start->char scout Step 2: Initial Scouting Run - Select Initial Column (e.g., C18) - Run Generic Gradient - Evaluate Initial Retention char->scout col_opt Step 3: Column & Mobile Phase Optimization scout->col_opt param_opt Step 4: Instrument Parameter Optimization - Flow Rate - Temperature - Injection Volume col_opt->param_opt Iterate until resolution is achieved col_select Column Selectivity (C18, C8, Phenyl, etc.) col_opt->col_select validate Step 5: Method Validation (ICH Q2(R1)) - Specificity, Linearity, Accuracy - Precision, Robustness param_opt->validate end_node Final Robust Method validate->end_node mp_org Organic Modifier (ACN vs. MeOH) mp_ph Mobile Phase pH (Buffer Selection) grad_shape Gradient Shape & Time

Caption: Systematic workflow for HPLC method development.

Step 1: Analyte Characterization and Initial Parameter Selection

Before any injection, gather fundamental information about your quinolinone derivative.

  • pKa and log P: The pKa indicates the pH at which the compound is 50% ionized. The log P is a measure of its lipophilicity. These values are crucial for selecting the mobile phase pH and predicting retention behavior.[9][10]

  • Solubility: Test the analyte's solubility in common HPLC solvents (water, acetonitrile, methanol). This is critical for preparing stock solutions and preventing precipitation in the system. The sample should always be dissolved in a solvent that is as weak as, or weaker than, the initial mobile phase.[11]

  • UV Spectrum: Determine the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer or a photodiode array (PDA) detector to ensure optimal detection sensitivity.

Step 2: Column Selection - The Foundation of Separation

The choice of stationary phase is the most influential factor for achieving selectivity.[3][12] For lipophilic quinolinones, a standard C18 column is a good starting point, but other phases may offer superior performance.

Stationary PhasePrimary InteractionBest Suited ForConsiderations
C18 (Octadecyl) Strong HydrophobicGeneral-purpose for non-polar to moderately polar analytes. The most common starting point.May cause excessive retention for highly lipophilic compounds.
C8 (Octyl) Moderate HydrophobicHighly lipophilic compounds that are too strongly retained on C18.[3][4]Reduced retention and potentially different selectivity compared to C18.
Phenyl-Hexyl Hydrophobic & π-πAromatic compounds, offering alternative selectivity to alkyl chains.[5][13]π-π interactions can significantly alter elution order for aromatic quinolinones.
Polar-Embedded Hydrophobic & PolarCan be used with highly aqueous mobile phases without phase collapse ("dewetting").[14][15] Good for mixtures with both polar and lipophilic compounds.Offers unique selectivity due to the embedded polar group.

Recommendation: Start with a high-quality, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm particle size).[16] If retention is excessive, consider switching to a C8 phase.

Step 3: Mobile Phase Optimization - Fine-Tuning Selectivity

Organic Modifier: Acetonitrile (ACN) vs. Methanol (MeOH)

ACN and MeOH are the most common organic solvents in RP-HPLC. They offer different selectivities and have distinct physical properties.[17]

  • Acetonitrile (ACN): Generally has a stronger elution strength, leading to shorter retention times.[18][19] It also generates lower backpressure due to its lower viscosity in mixtures with water.[13][17] Its low UV cutoff (~190 nm) is advantageous for detection at low wavelengths.[13][17]

  • Methanol (MeOH): As a protic solvent, it can engage in hydrogen bonding, which can alter selectivity and sometimes improve peak shape for certain compounds.[17][18]

Recommendation: Begin with ACN due to its favorable viscosity and UV transparency. If selectivity is poor, switching to or creating a ternary mixture with MeOH is a powerful tool for optimization.[17][20]

Aqueous Phase and pH Control

For ionizable quinolinones, pH control is non-negotiable for achieving reproducible retention times and symmetric peaks.[1][7]

  • The 2-pH Unit Rule: To ensure a single, stable ionization state, the mobile phase pH should be adjusted to at least 2 units away from the analyte's pKa.[1][9] For a basic quinolinone, a low pH (e.g., pH 2-4) will ensure it is fully protonated (ionized), while a high pH (e.g., pH > 9) will keep it in its neutral form.

  • Buffer Selection: Use a buffer to maintain a constant pH. Common choices include phosphate, formate, or acetate, typically at concentrations of 10-25 mM.[21] Ensure the buffer is soluble in the highest organic percentage of your gradient.

Protocol 1: Generic Scouting Gradient

This protocol is designed to quickly assess the retention profile of your analyte(s).

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: λmax of the analyte.

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: Re-equilibrate at 5% B

From this run, you can determine the approximate organic percentage needed to elute your compound and design a more focused gradient for optimal resolution.

Step 4: Optimizing Instrument Parameters
  • Temperature: Increasing column temperature reduces mobile phase viscosity (lowering backpressure) and can shorten retention times. A typical starting point is 30-40 °C.

  • Flow Rate: For a standard 4.6 mm ID column, 1.0 mL/min is a common starting point. Adjusting the flow rate can be used to manage run time and backpressure.[22]

  • Injection Volume: Keep the injection volume small (2-10 µL) to avoid peak distortion. The injection solvent should be weaker than the mobile phase to prevent peak fronting.[23]

Method Validation Fundamentals

Once a suitable separation is achieved, the method must be validated to prove it is fit for its intended purpose, as outlined in the ICH Q2(R1) guidelines.[24][25][26] Key validation characteristics include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: Demonstrating that the response is directly proportional to the analyte concentration over a given range.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of scatter between a series of measurements (assessed as repeatability and intermediate precision).[26]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH, temperature).[25]

Troubleshooting Common Issues

IssuePossible Cause(s)Recommended Solution(s)
Peak Tailing Secondary interactions with residual silanols; Mobile phase pH too close to pKa.Adjust mobile phase pH to be >2 units from pKa; Use a highly inert, end-capped column; Add a competing base (e.g., triethylamine, used with caution).[2]
High Backpressure Blockage in column frit or tubing; Buffer precipitation.Filter all samples and mobile phases; Reverse flush the column (disconnected from the detector); Ensure buffer solubility at high organic concentrations.[23][27]
Poor Resolution Inadequate selectivity; Low column efficiency.Change organic modifier (ACN to MeOH or vice-versa); Change stationary phase (e.g., C18 to Phenyl); Optimize gradient slope.[11]
Retention Time Drift Insufficient column equilibration; Mobile phase composition changing; Temperature fluctuations.Ensure adequate equilibration time between gradient runs (>10 column volumes); Tightly cap mobile phase reservoirs; Use a column oven.[2][11]

Conclusion

Developing a robust HPLC method for lipophilic quinolinone derivatives is a systematic process that hinges on understanding the physicochemical properties of the analyte and the principles of reversed-phase chromatography. By starting with a thorough characterization of the analyte, making informed choices about the column and mobile phase, and optimizing parameters in a logical sequence, one can efficiently develop a method that is sensitive, specific, and reliable. This structured approach, combined with a solid understanding of troubleshooting principles, will empower researchers to confidently tackle the analytical challenges posed by this important class of compounds.

References

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER Wissenschaftliche Geräte GmbH.

  • Acetonitrile vs. Methanol for Reverse Phase Chromatography. Chrom Tech, Inc.

  • Hopkins, T. (2019, February 19). The Role of Methanol and Acetonitrile as Organic Modifiers in Reversed-phase Liquid Chromatography. Crawford Scientific.

  • Acetonitrile vs. Methanol in Reverse Phase Chromatography (RPC). (2024, February 9). Mason Technology.

  • Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. (2014, November 1). LCGC International.

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.

  • Control pH During Method Development for Better Chromatography. Agilent.

  • Why does Acetonitrile have higher elution strength than methanol? (2023, October 20). Pharma Growth Hub.

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.

  • Advances, Applications, and Challenges in RP HPLC Method Development. (2023, April 15). International Journal of Advanced Research in Science, Communication and Technology. [URL]([Link] SCT-002-V3-I3-0091.pdf)

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.

  • How does an acid pH affect reversed-phase chromatography separations? (2023, January 24). Biotage.

  • Quality Guidelines. ICH.

  • Retention of Ionizable Compounds on HPLC. 2. Effect of pH, Ionic Strength, and Mobile Phase Composition on the Retention of Weak Acids. PubMed.

  • pH, pKa, and Retention. (2023, October 30). Pharma Growth Hub.

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate.

  • Reversed Phase HPLC Columns. Phenomenex.

  • Column Selection for Reversed-Phase HPLC. (2026, February 10). LCGC International.

  • A Comprehensive Guide to Selecting HPLC Columns. Labtech.

  • Sharp, B. (2025, February 28). Troubleshooting Common HPLC Issues. Labcompare.

  • Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. (2025, March 25). ALWSCI.

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences.

  • Choosing Right Column for Reverse Phase HPLC Separations. Agilent.

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.

  • Troubleshooting HPLC: Solutions for Common Problems. (2022, January 4). Phenomenex.

  • Preventing Hydrophobic Collapse: Demystifying AQ Columns. (2025, July 15). Welch Materials.

  • Review on Common Observed HPLC Troubleshooting Problems. Rhenium Group.

  • Method development & optimization. Sigma-Aldrich.

  • Troubleshooting and Performance Improvement for HPLC. (2024, May 28). Aurigene Pharmaceutical Services.

  • Exploring the Different Mobile Phases in HPLC. (2025, February 2). Veeprho.

  • RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. (2022, July 15). Journal of Pharmaceutical Negative Results.

  • Challenges in the Measurement of the Volume of Phases for HPLC Columns. PMC.

  • Running HPLC with hydrophobic stationary phase and aqueous mobile phase. Chromatography Today.

  • HPLC problems with very polar molecules. (2024, January 25). Axion Labs.

  • High throughput HPLC method for determining Log P values. Google Patents.

  • Exploring the Different Mobile Phases in HPLC. (2024, October 22). Moravek.

  • Determination of the Lipophilicity of Quinolinesulfonamides by Reversed-Phase HPLC and Theoretical Calculations. ResearchGate.

  • Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. (2022, August 18). MDPI.

  • Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. PMC.

  • Determination of the lipophilicity of quinolinesulfonamides by reversed-phase HPLC and theoretical calculations. (2016, October 13). Taylor & Francis Online. 76.2016.1235941)

Sources

Method

Advanced Fluorescence Characterization of 1-Methyl-2-Quinolinone Derivatives

Application Note & Protocol Guide Abstract The 1-methyl-2-quinolinone (carbostyril) scaffold represents a versatile class of fluorophores characterized by high chemical stability, large Stokes shifts, and tunable electro...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract

The 1-methyl-2-quinolinone (carbostyril) scaffold represents a versatile class of fluorophores characterized by high chemical stability, large Stokes shifts, and tunable electronic properties. This guide provides a rigorous methodological framework for characterizing these derivatives, specifically focusing on Intramolecular Charge Transfer (ICT) mechanisms and their application as chemosensors for metal ions (e.g.,


, 

). We detail protocols for solvatochromic analysis, quantum yield determination, and fluorescence titration, emphasizing correction for Inner Filter Effects (IFE) to ensure data integrity.

Introduction: The Push-Pull Scaffold

1-methyl-2-quinolinone derivatives often function as "push-pull" systems. The electron-withdrawing lactam carbonyl at position 2 and electron-donating substituents (e.g., amines, hydroxyls) at positions 6 or 7 create a dipole. Upon photoexcitation, electron density shifts from the donor to the acceptor, resulting in an Intramolecular Charge Transfer (ICT) state.

Why this matters for your experiments:

  • Solvatochromism: The highly polar ICT excited state is stabilized by polar solvents, leading to a bathochromic (red) shift in emission.

  • Sensing Mechanism: Binding a metal ion to the donor group alters the push-pull efficiency, causing measurable spectral changes (Quenching or Chelation-Enhanced Fluorescence - CHEF).

Protocol I: Photophysical Characterization

A. Solvatochromic Analysis (Lippert-Mataga)

This protocol determines the change in dipole moment (


) between the ground and excited states, a critical parameter for validating ICT mechanisms.

Materials:

  • Solvents: Toluene, Chloroform, THF, Dichloromethane, Acetonitrile, Methanol (Spectroscopic grade).

  • Sample: 1-methyl-2-quinolinone derivative (

    
     stock in DMSO).
    

Workflow:

  • Preparation: Dilute the stock into each solvent to a final concentration of

    
    .
    
    • Critical: Absorbance at

      
       must be 
      
      
      
      OD to minimize re-absorption artifacts.[1]
  • Acquisition: Record Absorption and Emission spectra for all solvents.

  • Analysis: Plot the Stokes Shift (

    
    ) against the orientation polarizability (
    
    
    
    ).

Data Presentation Example:

SolventDielectric Const. (

)
Refractive Index (

)

(nm)

(nm)
Stokes Shift (

)
Toluene2.381.4963403903770
THF7.581.4073424155140
Methanol32.71.3283454406260
B. Quantum Yield Determination (Relative Method)

Standard: Quinine Sulfate in 0.1 M


 (

).

Step-by-Step Protocol:

  • Blanking: Zero the spectrofluorometer with pure solvent.

  • Standard Prep: Prepare Quinine Sulfate to an Absorbance of 0.05 at the excitation wavelength (e.g., 350 nm).

  • Sample Prep: Prepare the quinolinone derivative in the test solvent (e.g., Ethanol) to match the exact absorbance of the standard at

    
     (Abs = 0.05 ± 0.002).
    
  • Integration: Record emission spectra (360–600 nm) and integrate the area under the curve (AUC).

  • Calculation: Use the following equation:



  • Expert Insight: The refractive index term (

    
    ) is often neglected but is crucial. For Ethanol (
    
    
    
    ) vs. Water (
    
    
    ), the error is ~5% if ignored.

Protocol II: Sensor Validation (Fluorescence Titration)

This protocol validates the derivative as a sensor for metal ions (e.g.,


 enhancement or 

quenching).
Experimental Workflow Visualization

The following diagram illustrates the logic flow for characterizing a new quinolinone sensor, from spectral acquisition to data correction.

CharacterizationWorkflow Substrate Quinolinone Derivative Solvents Solvent Panel (Tol -> MeOH) Substrate->Solvents AbsCheck Check Abs < 0.1 (Prevent IFE) Solvents->AbsCheck Spectra Acquire Abs/Em Spectra AbsCheck->Spectra QY_Calc Calc Quantum Yield (vs Quinine Sulfate) Spectra->QY_Calc Lippert Lippert-Mataga Plot (ICT Check) Spectra->Lippert Titration Metal Ion Titration Spectra->Titration Correction IFE Correction (Eq. 2) Titration->Correction Binding Calc Kd / SV Plot Correction->Binding

Figure 1: Workflow for photophysical characterization and sensor validation of quinolinone derivatives.

Titration Protocol
  • Cuvette Setup: Place 2.0 mL of probe solution (

    
    ) in a quartz cuvette.
    
  • Titrant: Prepare a

    
     stock of the metal salt (e.g., 
    
    
    
    ) in the same solvent.
  • Addition: Add aliquots (1-5

    
    ) of metal stock. Mix by inversion.
    
  • Equilibration: Wait 2 minutes for binding equilibrium.

  • Measurement: Record emission spectrum.

  • Data Analysis:

    • Enhancement: Use Benesi-Hildebrand plot (

      
       vs 
      
      
      
      ) to find
      
      
      .
    • Quenching: Use Stern-Volmer plot (

      
       vs 
      
      
      
      ).

Critical Technical Note: Inner Filter Effect (IFE)[2][3]

The Problem: In titration experiments, if the added metal-ligand complex absorbs light at the excitation or emission wavelengths, the observed fluorescence decrease is an artifact (optical shielding), not chemical quenching.

The Solution: You must correct the observed fluorescence (


) using the absorbance values at the excitation (

) and emission (

) wavelengths.[2]


  • 
     : Absorbance of the solution at the excitation wavelength.[2]
    
  • 
     : Absorbance of the solution at the emission wavelength.[2]
    
  • Constraint: This correction is valid only when

    
    . Above this, dilution is required.
    

Sensing Mechanism Logic

Understanding the signal output is vital for interpreting results.

SensingMechanism Probe Free Probe (Weak Fluorescence) Complex Probe-Metal Complex Probe->Complex + Metal Ion PET PET Process (e- transfer quenches fl.) Probe->PET Ground State Metal Analyte (Zn2+) CHEF CHEF Effect (Rigidity + PET inhibition) Complex->CHEF Coordination PET->Probe Non-radiative decay Signal Strong Fluorescence (Turn-On) CHEF->Signal

Figure 2: Mechanism of Chelation-Enhanced Fluorescence (CHEF) in quinolinone-based sensors.

References

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (Standard reference for QY and IFE correction).

  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. (Authoritative source for Quinine Sulfate standards).

  • Nadkami, V. et al. (2020). Vibronic spectra of jet-cooled 1-methyl-2(1H)-quinolinone studied by Fluorescence spectroscopy. Spectrochimica Acta Part A, 238, 118426.[3] (Specific spectral data for the scaffold). [3]

  • Al-Hashimi, H. et al. (2025). Quinolin-2(1H)-one-Based Push–Pull Fluorophores: Tuning Emission from Positive to Inverted Solvatochromism. The Journal of Physical Chemistry A. (Recent work on solvatochromism of derivatives).

  • Horiba Scientific. (n.d.). Automatic Correction of Fluorescence Spectra for Primary and Secondary Inner-filter Effects. (Industrial standard for IFE correction protocols).

Sources

Application

Solvent selection for dissolving 4-hydroxyquinolin-2-ones

Application Note: Solvent Selection & Handling for 4-Hydroxyquinolin-2-ones Executive Summary 4-Hydroxyquinolin-2-ones (and their tautomeric 2,4-quinolinediones) represent a privileged scaffold in medicinal chemistry, se...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Handling for 4-Hydroxyquinolin-2-ones

Executive Summary

4-Hydroxyquinolin-2-ones (and their tautomeric 2,4-quinolinediones) represent a privileged scaffold in medicinal chemistry, serving as precursors for antimicrobials, anticancer agents, and immunomodulators. However, their utility is frequently hampered by a "brick-dust" physicochemical profile: high melting points (>250°C), poor solubility in common organic solvents, and strong intermolecular hydrogen bonding.

This guide provides a rational, evidence-based approach to solvent selection for this specific heterocycle class. By leveraging their tautomeric equilibrium and amphoteric nature, researchers can optimize workflows for synthesis, purification, and biological assay delivery.

Physicochemical Basis of Solubility

To select the right solvent, one must understand the molecular forces at play. 4-Hydroxyquinolin-2-ones do not behave like standard lipophilic drugs.

  • Tautomeric Equilibrium: The compound exists in equilibrium between the 4-hydroxy-2-quinolinone (enol) and quinoline-2,4-dione (keto) forms. In the solid state and polar solvents, the 2-quinolinone form often predominates, stabilized by amide-like resonance.

  • The "Zipper" Effect (Aggregation): These molecules form strong head-to-tail hydrogen bond dimers and oligomers (stacking). This lattice energy resists dissolution. Solvents must be capable of acting as both H-bond donors and acceptors to disrupt this network.

  • Amphoteric Character (pKa ~6.0 - 6.3):

    • Acidic: The 4-OH group is vinylogous to a carboxylic acid. It deprotonates around pH 6.2, forming a resonance-stabilized anion.

    • Basic: The nitrogen can be protonated, but only in strong acids (pH < 1).

    • Implication: Solubility is U-shaped relative to pH. They are most soluble in high pH (anionic) or very low pH (cationic) environments, and least soluble in neutral/weakly acidic media.

Solvent Selection Matrix

A. For Synthesis (Reaction Media)

High temperatures are often required to close the quinolone ring (e.g., Conrad-Limpach cyclization).

  • Diphenyl Ether / Dowtherm A: The gold standard for thermal cyclization. High boiling point (~258°C) allows for the kinetic energy needed to overcome the activation barrier.

  • Polyphosphoric Acid (PPA): Used for intramolecular Friedel-Crafts cyclizations.[1] Acts as both solvent and catalyst.

  • Acetic Acid / Acetic Anhydride: Excellent for acetylation reactions or lower-temperature cyclizations.

B. For Purification (Recrystallization)

Avoid standard solvents like Ethanol or Hexanes; they are rarely effective for the core scaffold.

  • Glacial Acetic Acid: (Highly Recommended) The most effective recrystallization solvent. It disrupts intermolecular H-bonds and often yields high-purity crystals upon cooling.

  • DMF (Dimethylformamide): Good for highly substituted, very insoluble derivatives.

  • Methanol/DCM (1:9): Only effective for N-alkylated or O-alkylated derivatives where the H-bond network is already disrupted.

C. For Biological Assays
  • DMSO (Dimethyl Sulfoxide): The universal stock solvent. Most derivatives are soluble at 10–50 mM.

  • Buffer Compatibility: Due to the pKa (~6.2), dilution into physiological buffer (pH 7.4) usually maintains solubility because the compound ionizes to the anion. Dilution into acidic buffers (pH < 5) risks precipitation.

Visualizing the Solubility Logic

The following diagram illustrates the decision process for solvent selection based on the experimental goal.

SolventSelection Start Experimental Goal Synthesis Synthesis / Cyclization Start->Synthesis Purification Purification Start->Purification Assay Biological Assay Start->Assay Analysis NMR Analysis Start->Analysis HighTemp Thermal Cyclization (>250°C) Synthesis->HighTemp Ring Closure LowTemp Acylation / Mild Reaction Synthesis->LowTemp Derivatization Bulk Bulk Crude Removal Purification->Bulk Fine Fine Crystallization Purification->Fine Stock Stock Solution Assay->Stock Dilution Aqueous Dilution Assay->Dilution Aggregated Broad Signals? Analysis->Aggregated Dowtherm Dowtherm A / Diphenyl Ether HighTemp->Dowtherm AcOH_Syn Acetic Acid / Anhydride LowTemp->AcOH_Syn AcidBase pH-Switch Extraction (Dissolve in NaOH -> Ppt w/ HCl) Bulk->AcidBase GlacialAcOH Recrystallize from Glacial Acetic Acid Fine->GlacialAcOH DMSO DMSO (10-50 mM) Stock->DMSO Buffer pH > 7.4 Buffer (Promotes Ionization) Dilution->Buffer TFA Add TFA-d or heat to 50°C Aggregated->TFA

Caption: Decision tree for solvent selection based on workflow stage. Note the prominence of Acetic Acid for purification and DMSO for biological handling.

Detailed Protocols

Protocol A: The "pH Switch" Purification

Best for: Initial cleanup of crude reaction mixtures containing starting materials. Principle: 4-hydroxyquinolin-2-ones are soluble in base (forming the salt) but insoluble in acid. Most impurities do not share this specific amphoteric profile.

  • Dissolution: Suspend the crude solid in 1M NaOH (approx. 10 mL per gram). Stir vigorously. The quinolone should dissolve, forming a yellow/orange solution.

  • Filtration: Filter the alkaline solution to remove insoluble impurities (unreacted anilines, tars).

  • Precipitation: Slowly add 2M HCl to the filtrate while stirring. Monitor pH.

  • Endpoint: As the pH drops below 6, the product will precipitate as a white/off-white solid. Continue acidifying to pH ~2-3 to ensure complete recovery.

  • Isolation: Filter the precipitate, wash with copious water (to remove salts), and dry.

Protocol B: Recrystallization from Glacial Acetic Acid

Best for: Obtaining analytical grade crystals.

  • Place the crude solid in a round-bottom flask.

  • Add Glacial Acetic Acid (start with 5-10 mL per gram).

  • Heat to reflux (approx. 118°C). If the solid does not dissolve, add more acid in small portions.

  • Once dissolved, allow the solution to cool slowly to room temperature.

  • Needle-like crystals typically form.

  • Filter and wash with a small amount of cold acetic acid, followed by diethyl ether (to remove the acid).

Protocol C: Biological Assay Stock Preparation

Best for: HTS, MIC determination, or cell-based assays.

  • Weighing: Weigh the compound into a glass vial (avoid plastic if possible initially, though PP is fine for storage).

  • Solvent: Add sterile DMSO (Dimethyl Sulfoxide) to achieve a concentration of 10 mM to 50 mM .

    • Note: Sonicate if necessary. If the solution is hazy, heat gently to 40°C.

  • Storage: Store at -20°C. Avoid repeated freeze-thaw cycles which can induce precipitation of hydrates.

  • Application: When dosing cells/bacteria, dilute the DMSO stock into the culture medium. Ensure the final DMSO concentration is <1% (usually <0.5% is preferred).

    • Critical: If the culture medium is acidic (uncommon, but possible in specific fungal assays), the compound may crash out. Ensure pH is neutral or slightly basic (7.2–7.4).

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Broad NMR signals Aggregation/Stacking in solution.Add 1-2 drops of TFA-d (Trifluoroacetic acid) to the DMSO-d6 sample, or heat the NMR probe to 50°C.
Precipitation in Bio-Assay "Crash out" upon dilution into aqueous buffer.Verify buffer pH. If pH < 6, the compound is protonated and insoluble. Adjust buffer to pH 7.4 .
Low Yield in Synthesis Incomplete cyclization due to low temperature.Switch solvent to Diphenyl Ether or Dowtherm A and ensure temp reaches >250°C.
Gummy solid after acid workup Trapped water/impurities.Recrystallize from Glacial Acetic Acid .

References

  • Conrad-Limpach Synthesis Solvents : Rahn, et al. "A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones." PMC. Link

  • pKa and Ionization : Ossowski, T., et al. "Determination of the pKa values of some biologically active and inactive hydroxyquinones." Scielo. Link

  • DMSO Solubility & Assays : Balakin, K. V., et al.[2][3] "In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds." PubMed.[4] Link

  • Tautomerism Studies : "Tautomerism Modulation in 4-Hydroxyquinoline through Incorporation of Nitro-group." SSRN. Link

  • Recrystallization Techniques : "Preparation of 4-hydroxyquinoline compounds." Google Patents. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-hydroxy-1-methyl-7-phenoxyquinolin-2(1H)-one

Welcome to the technical support guide for the synthesis of 4-hydroxy-1-methyl-7-phenoxyquinolin-2(1H)-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-hydroxy-1-methyl-7-phenoxyquinolin-2(1H)-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific quinolinone cyclization. We will move beyond simple protocols to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide actionable solutions to improve your reaction yield and purity.

Introduction: The Challenge of Quinolinone Synthesis

The 4-hydroxy-2-quinolone scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1] The target molecule, 4-hydroxy-1-methyl-7-phenoxyquinolin-2(1H)-one, presents a multi-substituted pattern that requires precise control over the synthetic strategy. The most robust and common approach for this class of compounds is a thermal condensation-cyclization reaction, which, while effective, is sensitive to several parameters that can drastically affect the outcome. This guide focuses on troubleshooting this specific pathway.

Core Synthesis Pathway: Thermal Condensation of N-methyl-3-phenoxyaniline

The recommended synthesis involves the reaction of N-methyl-3-phenoxyaniline with diethyl malonate. The reaction proceeds in two key stages: (1) initial condensation to form an intermediate malonanilide, followed by (2) a high-temperature intramolecular cyclization to yield the desired quinolinone.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Workup & Purification SM1 N-methyl-3-phenoxyaniline Intermediate Diethyl (methyl(3-phenoxyphenyl)amino)malonate (Intermediate Anilide) SM1->Intermediate + Diethyl Malonate ~180-200°C SM2 Diethyl Malonate SM2->Intermediate Product 4-hydroxy-1-methyl-7-phenoxyquinolin-2(1H)-one Intermediate->Product High Temp (>250°C) -EtOH Crude Crude Product Product->Crude Acid/Base Workup Pure Pure Crystalline Product Crude->Pure Recrystallization G cluster_pathA Path A: Cyclization at C6 (Less Hindered) cluster_pathB Path B: Cyclization at C2 (More Hindered) Intermediate Intermediate Anilide Product_A 7-Phenoxy Isomer (Desired) Intermediate->Product_A Electrophilic Attack Product_B 5-Phenoxy Isomer (Undesired) Intermediate->Product_B Electrophilic Attack

Caption: Competing cyclization pathways for a meta-substituted aniline.

Troubleshooting Steps:

  • Separation is Key: It is often impractical to completely prevent the formation of the minor isomer. The primary solution is efficient purification.

  • Fractional Recrystallization: The two isomers will likely have different solubilities in a given solvent system. Careful, repeated recrystallization from a suitable solvent (e.g., ethanol, DMF/ethanol) can be used to isolate the major, desired isomer. [1][2]* Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is a reliable method for separating the isomers. Use a solvent system with gradually increasing polarity (e.g., hexanes/ethyl acetate or dichloromethane/methanol) and monitor the fractions by TLC.

Q3: The reaction mixture turned into a dark, intractable tar. What went wrong?

Answer:

Tar formation is a clear sign of decomposition due to excessive heat or the presence of impurities.

Troubleshooting Steps:

  • Strict Temperature Control: This is the most critical factor. Use a calibrated thermometer placed directly in the reaction vessel (if possible) or in the heating bath very close to the flask. Avoid direct, intense heating from a mantle, which can cause superheating at the glass surface. A sand or metal bath provides more uniform heat.

  • Purity of Starting Materials: Impurities in the N-methyl-3-phenoxyaniline or diethyl malonate can act as catalysts for polymerization or decomposition at high temperatures. Purify starting materials by distillation or recrystallization if their purity is suspect.

  • Degas the Solvent: If using a high-boiling solvent, it may contain dissolved oxygen. Degassing the solvent by bubbling nitrogen or argon through it for 15-20 minutes before adding the reagents can help minimize oxidation.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-hydroxy-1-methyl-7-phenoxyquinolin-2(1H)-one

This protocol is adapted from established procedures for similar 4-hydroxyquinolin-2-ones. [2]

  • Setup: Assemble a round-bottom flask equipped with a distillation head, a condenser, and a receiving flask. The setup should be flame-dried and maintained under a positive pressure of inert gas (Nitrogen or Argon). Place the flask in a high-temperature heating bath (e.g., Wood's metal or sand).

  • Reagents: To the flask, add N-methyl-3-phenoxyaniline (1.0 eq) and diethyl malonate (1.05 eq).

  • Reaction: Gradually heat the reaction mixture. Ethanol will begin to distill off as the initial condensation occurs. Continue to increase the temperature to 250-290°C and maintain it for 4-5 hours, or until the distillation of ethanol ceases completely.

  • Workup:

    • Caution: The reaction mixture is extremely hot. Allow it to cool slightly until it is viscous but still pourable.

    • Pour the hot reaction mixture into a mortar. Once cooled to room temperature, crush the solid into a fine powder.

    • Dissolve the crude powder in an aqueous sodium hydroxide solution (e.g., 0.5 M to 1 M). The phenolic product will deprotonate and dissolve.

    • Transfer the aqueous solution to a separatory funnel and wash with an organic solvent (e.g., toluene or diethyl ether) to remove any non-acidic, non-polar impurities.

    • Separate the aqueous phase and cool it in an ice bath.

    • Slowly acidify the cold aqueous solution with a strong acid (e.g., 10% HCl) until the solution is acidic (test with pH paper). The product will precipitate as a solid.

  • Purification:

    • Filter the precipitated solid using a Buchner funnel and wash thoroughly with cold water.

    • Air-dry the solid.

    • Recrystallize the crude product from a suitable solvent, such as ethanol or a DMF/water mixture, to obtain the pure 4-hydroxy-1-methyl-7-phenoxyquinolin-2(1H)-one. [2]

References

  • SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Organic Chemistry. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Retrieved from [Link]

  • Staszewska-Krajewska, O., et al. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Retrieved from [Link]

  • Yang, M., et al. (2021).
  • Yue, D., et al. (2007). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron.
  • Peet, N. P., & Sunder, S. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Synthetic Communications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Knorr quinoline synthesis. Retrieved from [Link]

  • Scribd. (n.d.). Quinoline Synthesis. Retrieved from [Link]

  • Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions.
  • University of Bath. (n.d.). Chapter 7: Quinolines and Isoquinolines.
  • Wikipedia. (n.d.). Knorr quinoline synthesis. Retrieved from [Link]

  • R. C. Elderfield. (1952). Heterocyclic Compounds Vol. 4.
  • MDPI. (2023). Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. Retrieved from [Link]

  • Springer. (2021). 4-Hydroxy-2(1H)
  • MDPI. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4-Hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. Retrieved from [Link]

  • National Institutes of Health. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]

  • National Institutes of Health. (2019). Close the ring to break the cycle: Tandem quinolone-alkyne-cyclisation gives access to tricyclic pyrrolo[1,2-a]quinolin-5-ones with potent anti-protozoal activity.
  • World Intellectual Property Organization. (2018).
  • Aly, A. A., et al. (2022). X-ray structure analyses of 4-hydroxy-1-methylquinolin-2(1H)-one.... University of Helsinki.
  • Google Patents. (n.d.). US10752571B2 - Method for purification of 4-hydroxyacetophenone.
  • National Institutes of Health. (2023). Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. Retrieved from [Link]

  • ResearchGate. (2014). Efficient Synthesis of 4-Hydroxybenzo[h]Quinoline-2(1H)
  • Google Patents. (n.d.). US2558211A - Preparation of 4-hydroxyquinoline compounds.
  • MDPI. (2022). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Retrieved from [Link]

Sources

Optimization

Purification of 7-phenoxyquinolinone intermediates by column chromatography

Technical Support Center: Purification of 7-Phenoxyquinolinone Intermediates Status: Operational Ticket ID: #PUR-7PQ-001 Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 7-Phenoxyquinolinone Intermediates

Status: Operational Ticket ID: #PUR-7PQ-001 Lead Scientist: Dr. A. Chen, Senior Applications Specialist

Welcome to the Purification Support Hub

You are likely accessing this guide because standard flash chromatography protocols are failing to yield pure 7-phenoxyquinolinone intermediates. These scaffolds, common in c-Met inhibitor synthesis (e.g., precursors to Foretinib or Cabozantinib), present a unique "push-pull" challenge: the phenoxy group adds significant lipophilicity, while the quinolinone nitrogen creates strong, specific interactions with acidic silanols, leading to severe tailing and yield loss.

This guide moves beyond generic advice to provide a self-validating, chemically grounded purification strategy.

Module 1: The "Gold Standard" Mobile Phase Protocol

The Problem: Standard Hexane/Ethyl Acetate gradients often fail because 7-phenoxyquinolinones are poorly soluble in hexane and "streak" on silica due to protonation by acidic silanol groups (


).

The Solution: You must transition to a chlorinated/polar system with a basic modifier .

Recommended Solvent System: DCM / MeOH / NH₃

Do not use straight Dichloromethane (DCM) and Methanol (MeOH). You must buffer the silica.

ComponentRoleRecommended Ratio
DCM Primary solvent; solubilizes the lipophilic phenoxy tail.Base solvent
MeOH Polar modifier; elutes the polar quinolinone core.0%

10% Gradient
7N NH₃ in MeOH Critical Additive. Competes for silanol sites, preventing product protonation and tailing.Replace pure MeOH with this

Protocol:

  • Preparation: Purchase 7N Ammonia in Methanol (commercially available).

  • The Gradient:

    • Start: 100% DCM (Equilibrate column for 3 CV).

    • Ramp: 0% to 5% (7N NH₃ in MeOH) in DCM over 10 CV.

    • Hold: If product does not elute, ramp to 10% MeOH/NH₃.

    • Note: If 7N NH₃ is unavailable, add 1% Triethylamine (TEA) to the DCM bottle and the MeOH bottle explicitly.

Expert Insight: The nitrogen in the quinoline ring has a pKa


 4-5. On untreated silica (pH ~5-6), a significant fraction of your product is protonated (

), binding irreversibly to the column. The ammonia raises the local pH, keeping the quinoline in its free base form (

), which elutes cleanly. [1, 2]

Module 2: Sample Loading (The "Crystallization" Trap)

The Problem: 7-Phenoxyquinolinones often crystallize out of solution when dissolved in non-polar mobile phases, blocking the column inlet or causing "band broadening."

The Solution: Dry Loading is not optional for this scaffold; it is mandatory for reproducibility.

The Dry Load Workflow

DryLoad Start Crude Reaction Mixture Dissolve Dissolve in DCM/MeOH (5:1) Start->Dissolve AddSilica Add Silica/Celite (1:2 w/w ratio) Dissolve->AddSilica Evap Rotovap to Free-Flowing Powder AddSilica->Evap Load Load on Top of Pre-packed Column Evap->Load Cap Add Sand/Frit Protection Load->Cap

Figure 1: Optimized dry-loading sequence to prevent column blockage.

Technical Note: Use Celite 545 instead of silica for the loading media if your crude mixture is tarry. Celite has less surface area and retains less product, improving recovery yields.

Module 3: Troubleshooting Dashboard

Issue 1: "My product is co-eluting with the phenol starting material."

  • Cause: The 7-phenoxy bond formation (often Ullmann or SNAr) frequently leaves unreacted phenol. Phenols have similar polarity to quinolinones in DCM/MeOH.

  • Fix: Perform a Basic Wash before chromatography.

    • Dissolve crude in EtOAc.

    • Wash 3x with 1M NaOH. The phenol converts to sodium phenoxide (water-soluble) and partitions into the aqueous layer.

    • Dry organic layer (

      
      ) and proceed to column.
      
    • Warning: Do not use this if your molecule has other base-sensitive esters.

Issue 2: "I see two spots very close together by TLC."

  • Cause: Regioisomers. In the synthesis of 7-phenoxyquinolinones from 4,7-dichloroquinoline, nucleophilic attack can sometimes occur at the 5-position (rare but possible) or, more commonly, you are seeing the N-oxide byproduct if oxidants were used.

  • Fix: Switch stationary phase to Neutral Alumina . Alumina offers different selectivity (Lewis acid-base interactions) compared to silica and can often resolve structural isomers that silica cannot. [3]

Issue 3: "The product is stuck at the baseline even with 10% MeOH."

  • Cause: Your compound might be precipitating inside the column or is highly polar (e.g., if a carboxylic acid tail is present).

  • Fix:

    • Solubility Check: Ensure the compound is soluble in 10% MeOH/DCM. If not, you are filtering your product, not purifying it.

    • Aggressive Elution: Switch to DCM / MeOH / Aqueous Ammonium Hydroxide (90:9:1) . The water content helps solvate the polar ionic interactions on the silica surface.

Module 4: Decision Matrix (Visualized)

Use this logic flow to determine your immediate next step.

DecisionMatrix Start Start Purification Soluble Is crude soluble in 10% MeOH/DCM? Start->Soluble Phenol Is Phenol impurity present? Soluble->Phenol Yes DryLoad Perform Dry Loading (See Module 2) Soluble->DryLoad No Wash Perform 1M NaOH Extraction first Phenol->Wash Yes Tailing Does TLC show tailing? Phenol->Tailing No Wash->Tailing Standard Run DCM/MeOH Gradient Tailing->Standard No (Rare) Modified Run DCM / MeOH / NH3 (Ammonia is Mandatory) Tailing->Modified Yes (Standard for Quinolinones) DryLoad->Phenol

Figure 2: Strategic decision matrix for solvent and loading selection.

Summary of Key Parameters

ParameterStandard RecommendationEmergency Alternative
Stationary Phase Silica Gel (40-63 µm)Neutral Alumina (Brockmann I)
Mobile Phase A Dichloromethane (DCM)Ethyl Acetate (only if very lipophilic)
Mobile Phase B 7N NH₃ in MeOH10% TEA in MeOH
Flow Rate 30-40 mL/min (for 40g column)Reduce by 50% for better resolution
Detection UV 254 nm & 280 nmDragendorff Stain (Orange spot)

References

  • Biotage Application Notes. "Strategies for the Flash Purification of Nitrogen Heterocycles." Biotage Technical Library.

  • Journal of Medicinal Chemistry. "Synthesis and Evaluation of 7-Substituted 4-Aminoquinoline Analogs for Antimalarial Activity." National Institutes of Health (NIH). Describes purification of 7-phenoxy derivatives using DCM/MeOH gradients.

  • Organic Chemistry Portal. "Chromatography - Alumina vs Silica." Organic Chemistry Portal. Explains the utility of alumina for basic heterocycles.

  • BenchChem Technical Support. "Purification of 6,7-Dimethoxy-4-phenoxy-quinoline Analogs." BenchChem.[1][2][3] Specific protocols for phenoxy-quinoline impurities.

For further assistance, please contact the synthesis core facility or reply to this thread with your specific TLC Rf values.

Sources

Troubleshooting

Technical Support Center: High-Temperature Cyclization of 3-Phenoxyaniline &amp; Diethyl Malonate

Ticket ID: CHEM-SUP-8829 Subject: Troubleshooting Thermal Condensation & Cyclization Protocols Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive Summary & Reaction...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CHEM-SUP-8829 Subject: Troubleshooting Thermal Condensation & Cyclization Protocols Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Reaction Scope

This guide addresses the synthesis of 4-hydroxy-7-phenoxy-2-quinolone (and its tautomer 2,4-dihydroxy-7-phenoxyquinoline) via the thermal condensation of 3-phenoxyaniline with diethyl malonate (DEM).

Unlike the Gould-Jacobs reaction (which uses ethoxymethylene malonate to yield a 3-carboxylate), the reaction with diethyl malonate targets the 2,4-dihydroxyquinoline scaffold. This process is thermodynamically demanding and prone to specific failure modes: malondianilide formation (dimerization) , regioisomeric contamination (5- vs. 7-position) , and oxidative polymerization (tarring) .

The "Golden Path" Protocol (Baseline SOP)

Before troubleshooting, verify your protocol aligns with this standard:

  • Stoichiometry: 1.0 eq 3-phenoxyaniline : 1.1 eq Diethyl Malonate (Excess DEM prevents diamide formation).

  • Step 1 (Amidation): Heat neat or in high-boiling solvent (150°C) to distill off 1 equivalent of ethanol.

  • Step 2 (Cyclization): Dilute in Diphenyl Ether (Dowtherm A) and heat to 250°C to distill the second equivalent of ethanol.

  • Isolation: Cool to ~80°C; pour into non-polar solvent (Hexane/Heptane) to precipitate the product.

Mechanistic Pathway & Failure Points

The following diagram illustrates the reaction logic and critical decision nodes where the synthesis often fails.

ReactionPathway Start Reactants: 3-Phenoxyaniline + Diethyl Malonate Step1 Step 1: Amidation (140-160°C) Target: Mono-anilide Start->Step1 -EtOH (Distillation) Fail_Diamide FAILURE MODE A: N,N'-Diphenylmalondiamide (Caused by excess aniline or prolonged low heat) Step1->Fail_Diamide Excess Aniline / Stalled Equilibrium Intermed Intermediate: Ethyl N-(3-phenoxyphenyl)malonamate Step1->Intermed Kinetic Control Step2 Step 2: Cyclization (>250°C) Solvent: Dowtherm A Intermed->Step2 High Heat Split Regioselectivity Node (Steric Control) Step2->Split Prod_7 MAJOR PRODUCT (Target): 4-hydroxy-7-phenoxy-2-quinolone (Cyclization Para to Phenoxy) Split->Prod_7 Sterically Favored Prod_5 MINOR IMPURITY: 4-hydroxy-5-phenoxy-2-quinolone (Cyclization Ortho to Phenoxy) Split->Prod_5 Sterically Hindered

Figure 1: Reaction pathway showing the divergence between the desired mono-anilide cyclization and the parasitic diamide formation.

Troubleshooting Matrix

Issue 1: Reaction Stalls or Yield is <30%

Symptom: The reaction mixture remains liquid after cooling, or TLC shows unreacted aniline. Root Cause: Failure to remove ethanol shifts the equilibrium backward (Le Chatelier's principle).

Diagnostic CheckCorrective Action
Are you using a reflux condenser? STOP. Switch to a Dean-Stark trap or a short-path distillation head. Ethanol must escape the system.
Is the temperature <200°C? The second cyclization step requires >240°C . If your oil bath maxes out at 200°C, the ring will not close. Switch to a sand bath or heating mantle.
Solvent Choice Ensure you are using Diphenyl Ether or Dowtherm A . Lower boiling solvents (Decalin, Xylene) are insufficient for the cyclization step.
Issue 2: Formation of Insoluble White Solid (Not Product)

Symptom: A high-melting white solid forms early in the reaction (Step 1) and does not dissolve even at 250°C. Root Cause: Formation of Malondianilide (Dimer). This occurs if the aniline attacks the ester twice.

Diagnostic CheckCorrective Action
Stoichiometry Check Ensure you use a 1.1 to 1.5 molar excess of Diethyl Malonate . If aniline is in excess, the dimer is statistically favored.
Addition Order Reverse Addition: Add the aniline slowly to hot diethyl malonate. This keeps the ester concentration high relative to the amine.
Recovery This by-product is a dead end. You cannot convert it to the quinolone. Filter it off and restart.
Issue 3: Black Tar / "Gunk" Formation

Symptom: The reaction mixture turns opaque black and viscous at 250°C. Root Cause: Oxidative polymerization of the aniline or the phenol ether linkage at high temperatures.

Diagnostic CheckCorrective Action
Inert Atmosphere Mandatory: The reaction must be sparged with Nitrogen or Argon for 15 mins prior to heating and kept under positive pressure.
Temperature Spike Avoid "superheating" spots. Use vigorous magnetic stirring or (preferably) mechanical stirring to ensure heat distribution in the viscous Dowtherm A.
Issue 4: Regioisomer Contamination (5-phenoxy vs 7-phenoxy)

Symptom: HPLC/NMR shows a persistent impurity (~5-10%) with similar polarity. Root Cause: 3-phenoxyaniline is meta-substituted. Cyclization can occur at the 2-position (ortho to amine, ortho to phenoxy) or the 6-position (ortho to amine, para to phenoxy).

  • Mechanism: The 7-phenoxy isomer (cyclization para to the bulky phenoxy group) is the thermodynamic product due to steric hindrance at the 5-position.

  • Fix:

    • Maximize Temperature: Higher temperatures favor the thermodynamic product (7-isomer). Ensure the reaction holds at 250°C+ for at least 30-60 minutes.

    • Recrystallization: The 7-isomer is typically more symmetrical and packs better. Recrystallize from Acetic Acid or DMF/Ethanol to enrich the major isomer.

Frequently Asked Questions (FAQ)

Q1: Can I use polyphosphoric acid (PPA) instead of thermal cyclization?

  • Answer: Yes, but with caveats. PPA cyclization (120-140°C) is effective for the intermediate mono-anilide. However, PPA is viscous and cleanup is difficult. For 3-phenoxyaniline, PPA may cause sulfonation or cleavage of the ether linkage if the temperature spikes. The thermal method (Dowtherm) is generally cleaner for this specific substrate.

Q2: How do I remove the Diphenyl Ether (Dowtherm A) during workup?

  • Answer: Dowtherm A boils at ~258°C and is hard to rotovap.

    • Method A: Dilute the reaction mixture with an equal volume of Hexane or Heptane. The quinolone product usually precipitates, while Dowtherm stays in the organic phase. Filter and wash with Hexane.

    • Method B: If the product is soluble, perform a column chromatography flush with Hexane (to remove Dowtherm) followed by EtOAc/MeOH (to elute product).

Q3: Why is my yield low compared to the literature for 4-hydroxyquinoline?

  • Answer: The phenoxy group is electron-donating but bulky. While it activates the ring, it also increases the solubility of the product in organic solvents, making precipitation-based isolation less efficient than for the unsubstituted parent. You may need to concentrate the mother liquor further or adjust the pH to ensure the phenol/enolic oxygen is protonated.

References

  • Thermal Cyclization Mechanism (Conrad-Limpach/Knorr)

    • Title: "The condensation of anilines with diethyl malonate: Formation of quinolines vs. malondianilides."
    • Context: Establishes the thermodynamic necessity of high temperature (>250°C)
    • Source:Journal of the American Chemical Society, 61(10), 2890–2895.
    • (Gould-Jacobs foundation, applicable to thermal cyclization logic).

  • Synthesis of Phenoxy-substituted Quinolines

    • Title: "Synthesis and antimalarial activity of 4-hydroxy-7-phenoxyquinoline deriv
    • Context: Validates the regioselectivity (7-phenoxy preference) and the use of Dowtherm A.
    • Source:Journal of Medicinal Chemistry, 14(11), 1060–1066.
  • Solvent & Workup Protocols

    • Title: "Practical Heterocyclic Chemistry: Quinolone Synthesis."
    • Context: Standard procedures for removing high-boiling solvents like Diphenyl Ether.
    • Source:Organic Syntheses, Coll.[1] Vol. 3, p. 272 (1955).[1]

Sources

Optimization

Technical Support Center: Purification of Quinolinone Products from Unreacted Aniline

This technical support guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve the common challenge of removing unreacted aniline impurities from quinolin...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve the common challenge of removing unreacted aniline impurities from quinolinone products. This guide provides in-depth, field-proven insights and detailed protocols to ensure the highest purity of your final compounds.

Frequently Asked Questions (FAQs)

Q1: Why is removing residual aniline from my quinolinone product so important?

A1: Residual aniline, even in trace amounts, can have significant downstream consequences. Aniline is a known toxic substance and a potential mutagen. Its presence can interfere with subsequent synthetic steps, poison catalysts, and, most critically, confound biological and pharmacological assays, leading to inaccurate structure-activity relationship (SAR) data. For drug development professionals, regulatory bodies have stringent requirements for the purity of active pharmaceutical ingredients (APIs), making the complete removal of aniline a critical quality attribute.

Q2: I've performed a simple aqueous wash, but I still see aniline in my NMR spectrum. Why isn't this sufficient?

A2: While a simple water wash can remove some water-soluble impurities, it is generally ineffective for removing aniline from an organic phase. Aniline has moderate solubility in many organic solvents and will not partition effectively into a neutral aqueous layer. To efficiently remove aniline, you must exploit its basicity through an acid-base extraction.

Q3: What is the fundamental principle behind using an acidic wash to remove aniline?

A3: The principle lies in the significant difference in basicity (pKa) between aniline and most quinolinone products. Aniline is a weak base with a pKa of its conjugate acid (anilinium ion) around 4.6. Quinolinones are generally much weaker bases. For instance, the pKa of quinoline itself is approximately 4.9[1]. However, the lactam structure in quinolin-2(1H)-ones significantly reduces the basicity of the nitrogen atom. In contrast, 4-hydroxyquinoline exhibits pKa values of 2.23 and 11.28, indicating its amphoteric nature[2]. By washing your organic solution with a dilute aqueous acid (e.g., 1 M HCl), the aniline is protonated to form the water-soluble anilinium chloride salt, which then preferentially partitions into the aqueous layer, leaving the less basic quinolinone product in the organic phase.[3][4]

Q4: Can the acidic wash affect my quinolinone product?

A4: This is a crucial consideration. If your quinolinone product possesses acid-labile functional groups or is sufficiently basic to be protonated and extracted into the aqueous layer, then an acidic wash may not be suitable or may lead to product loss.[3] It is essential to assess the stability and basicity of your specific quinolinone derivative before employing this method. If your product is acid-sensitive, alternative purification strategies such as chromatography, recrystallization, or the use of scavenger resins should be considered.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Issue 1: My quinolinone product is also extracting into the acidic aqueous layer.

  • Question: I'm losing a significant amount of my desired quinolinone product during the acidic wash. How can I prevent this?

  • Answer & Troubleshooting Steps:

    • Assess the Basicity of Your Quinolinone: Your quinolinone derivative may be more basic than anticipated. This can be due to the presence of basic functional groups on the quinolinone scaffold.

    • Adjust the pH of the Aqueous Wash: Instead of using a strong acid like 1 M HCl, consider using a milder acidic solution, such as a saturated solution of ammonium chloride (NH₄Cl), which has a pH of around 4.5-5.5. This may be sufficient to protonate the more basic aniline without significantly affecting your product.

    • Perform a Back-Extraction: After the initial acidic wash, you can perform a back-extraction. Make the acidic aqueous layer basic with a suitable base (e.g., NaHCO₃ or dilute NaOH) to deprotonate your extracted quinolinone, and then extract it back into an organic solvent. This, however, will also recover the aniline, so it's a method for product recovery rather than purification.

    • Consider Alternative Methods: If your product's basicity is too similar to aniline's, acid-base extraction will not be effective. In this case, move to orthogonal purification methods like flash column chromatography or recrystallization.[5]

Issue 2: After an acidic wash and solvent evaporation, I still detect trace amounts of aniline.

  • Question: I've performed multiple acidic washes, but my final product is still not completely free of aniline. What's going on?

  • Answer & Troubleshooting Steps:

    • Incomplete Protonation/Extraction: The extraction process may not be reaching equilibrium. Ensure you are shaking the separatory funnel vigorously for an adequate amount of time (1-2 minutes) during each wash to maximize the transfer of anilinium chloride into the aqueous phase.[3]

    • Insufficient Acid: Ensure you are using a sufficient molar excess of acid to protonate all the aniline. A 1 M HCl solution is generally sufficient.

    • Diazotization of Residual Aniline: For exacting purity requirements, a chemical quench can be employed. After the initial purification, redissolve the product in dilute acid, cool it in an ice bath, and add a solution of sodium nitrite (NaNO₂). This converts the residual aniline into a diazonium salt, which can then be decomposed to phenol upon gentle warming and subsequently removed with a basic wash.[6] This method is highly effective but should be performed with caution due to the potentially hazardous nature of diazonium salts.

Issue 3: Aniline and my quinolinone product have very similar Rf values on TLC, making chromatographic separation difficult.

  • Question: I'm struggling to separate aniline from my product using flash column chromatography. What can I do to improve the separation?

  • Answer & Troubleshooting Steps:

    • Acidic Wash Pre-Chromatography: Always perform an acidic wash before attempting column chromatography. This will remove the bulk of the aniline, making the chromatographic separation of trace impurities much more manageable.

    • Modify the Mobile Phase:

      • Add a Small Amount of Acid: Adding a small amount of acetic acid (e.g., 0.1-1%) to your mobile phase can protonate the aniline on the column, causing it to stick to the silica gel and not elute, while your less basic quinolinone product elutes normally.

      • Add a Small Amount of Base: Conversely, adding a small amount of a volatile base like triethylamine (Et₃N) can help to de-tail the elution of basic compounds and may improve separation.[3] Experiment with both acidic and basic modifiers to see which provides better resolution.

    • Change the Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase. Alumina (basic or neutral) can offer different selectivity for basic compounds.[5] Alternatively, reversed-phase chromatography (C18) with a suitable mobile phase (e.g., acetonitrile/water or methanol/water with a buffer) can be very effective.

    • Optimize Eluent System: Experiment with different solvent systems to find one with better selectivity. Instead of a standard ethyl acetate/hexane system, try dichloromethane/methanol or other solvent combinations.[7]

Detailed Experimental Protocols

Protocol 1: Rigorous Acid-Base Extraction

This protocol is the first line of defense for removing the bulk of aniline impurity.

Workflow Diagram:

start Crude Quinolinone-Aniline Mixture in Organic Solvent (e.g., EtOAc, DCM) wash1 Wash with 1 M HCl (aq) start->wash1 separate1 Separate Layers wash1->separate1 aq1 Aqueous Layer 1 (Contains Anilinium Chloride) separate1->aq1 To Waste org1 Organic Layer 1 separate1->org1 wash2 Wash with 1 M HCl (aq) (Repeat if necessary) org1->wash2 separate2 Separate Layers wash2->separate2 aq2 Aqueous Layer 2 separate2->aq2 To Waste org2 Organic Layer 2 separate2->org2 wash_h2o Wash with Water org2->wash_h2o separate_h2o Separate Layers wash_h2o->separate_h2o aq_h2o Aqueous Layer (Water) separate_h2o->aq_h2o To Waste org_h2o Organic Layer separate_h2o->org_h2o wash_brine Wash with Brine org_h2o->wash_brine separate_brine Separate Layers wash_brine->separate_brine aq_brine Aqueous Layer (Brine) separate_brine->aq_brine To Waste org_brine Organic Layer separate_brine->org_brine dry Dry over Na₂SO₄ or MgSO₄ org_brine->dry filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate end Purified Quinolinone Product evaporate->end

Caption: Workflow for Acid-Base Extraction.

Step-by-Step Methodology:

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Allow the layers to fully separate. The aqueous layer contains the protonated anilinium chloride.

  • Drain the lower aqueous layer. If using dichloromethane, the organic layer will be the bottom layer.

  • Repeat the wash with 1 M HCl (steps 2-5) one to two more times to ensure complete removal of aniline.

  • Wash the organic layer with deionized water to remove any residual HCl.

  • Wash the organic layer with a saturated sodium chloride solution (brine) to facilitate the removal of dissolved water.

  • Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Filter the solution to remove the drying agent, and remove the solvent under reduced pressure to yield the purified quinolinone product.

Protocol 2: Flash Column Chromatography with an Acidic Modifier

This protocol is designed for separating stubborn aniline impurities that persist after an acidic wash.

Workflow Diagram:

start Partially Purified Quinolinone (Post-Acidic Wash) prepare_sample Dissolve in Minimal DCM or Adsorb onto Silica Gel start->prepare_sample load_sample Load Sample onto Column prepare_sample->load_sample prepare_column Pack Silica Gel Column Equilibrate with Mobile Phase prepare_column->load_sample elute Elute with Mobile Phase (e.g., Hexane/EtOAc + 0.5% Acetic Acid) load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate end Highly Purified Quinolinone Product evaporate->end

Caption: Workflow for Flash Chromatography.

Step-by-Step Methodology:

  • Preparation: Perform an acidic wash (Protocol 1) on the crude product to remove the majority of the aniline.

  • Solvent System Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.3 for your quinolinone product.

  • Mobile Phase Modification: Add 0.5% (v/v) of glacial acetic acid to the chosen solvent system. This will serve as the mobile phase for your column.

  • Column Packing: Pack a flash chromatography column with silica gel using the prepared mobile phase.

  • Sample Loading: Dissolve your partially purified product in a minimal amount of dichloromethane (DCM) or the mobile phase and load it onto the column. Alternatively, for less soluble compounds, adsorb the product onto a small amount of silica gel and load the dry powder onto the column.

  • Elution: Elute the column with the acid-modified mobile phase, collecting fractions. The quinolinone product should elute, while the protonated aniline will remain strongly adsorbed to the silica gel at the top of the column.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The small amount of acetic acid will also be removed during this step.

Protocol 3: Purification via Scavenger Resin

Scavenger resins offer a simple filtration-based method for removing excess reagents and impurities.[8] Sulfonic acid-functionalized resins are particularly effective for scavenging basic impurities like aniline.

Step-by-Step Methodology:

  • Resin Selection: Choose a sulfonic acid-based scavenger resin (e.g., MP-TsOH).

  • Dissolution: Dissolve the crude quinolinone product in a suitable solvent (e.g., DCM, THF).

  • Scavenging: Add the scavenger resin to the solution (typically 2-4 equivalents relative to the estimated amount of aniline impurity).

  • Agitation: Stir or gently agitate the mixture at room temperature. The reaction time can vary from 1 to 16 hours, depending on the resin and the concentration of the impurity.

  • Monitoring: Monitor the removal of aniline by TLC or LC-MS.

  • Filtration: Once the scavenging is complete, filter the mixture to remove the resin.

  • Rinsing: Wash the resin with a small amount of the solvent to recover any adsorbed product.

  • Isolation: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified quinolinone.

Data Summary Table: Comparison of Purification Methods

MethodPrincipleAdvantagesDisadvantagesBest For
Acid-Base Extraction Difference in pKaFast, inexpensive, scalable, removes bulk impurity.Product may be acid-labile or co-extract if basic. May not remove trace amounts.Initial, large-scale purification.
Recrystallization Differential solubilityCan yield very high purity, scalable.Finding a suitable solvent can be challenging, potential for product loss in the mother liquor.Final purification step for solid products.
Flash Chromatography Differential adsorptionHigh resolution, can separate closely related compounds.Can be time-consuming and solvent-intensive, product may degrade on silica.Purifying complex mixtures or removing trace impurities.
Scavenger Resins Covalent or ionic bindingSimple filtration workup, high selectivity, amenable to automation.Resins can be expensive, may require longer reaction times, optimization of conditions needed.Removing specific impurities, high-throughput purification.

Analytical Methods for Purity Assessment

To confirm the successful removal of aniline, it is essential to use sensitive analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for detecting the presence of aniline, which has characteristic aromatic proton signals.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides both retention time and mass-to-charge ratio information, allowing for highly sensitive and selective detection of aniline.

  • Gas Chromatography (GC): GC with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS) is extremely sensitive for detecting trace amounts of aniline.[9][10]

By implementing these troubleshooting strategies and detailed protocols, researchers can confidently and efficiently remove unreacted aniline impurities, ensuring the integrity and purity of their quinolinone products for subsequent research and development.

References

  • Technical Support Center: Purification of Crude "3-(Quinolin-3-yloxy)aniline". (2025). BenchChem.
  • How do I remove aniline from the reaction mixture? (2014, December 12). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Navigating the Skraup Quinoline Synthesis: A Technical Support Guide. (2025). BenchChem.
  • Quinoline. (n.d.). mVOC 4.0. Retrieved February 15, 2026, from [Link]

  • Technical Support Center: Optimizing Quinolinone Synthesis. (2025). BenchChem.
  • Larock, R. C., & Yum, E. K. (1991). Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines. Journal of Organic Chemistry, 56(7), 2615-2617.
  • Crescenzi, C., Jansson, B., & Bergman, Å. (2016). Determination of aniline and quinoline compounds in textiles.
  • 2-Hydroxyquinoline. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • 8.4 - Extraction and Washing Guide. (n.d.). MIT OpenCourseWare.
  • Recrystallization. (n.d.). Scribd. Retrieved February 15, 2026, from [Link]

  • Wipf, P. (2004, October 29). Strategies in organic synthesis. University of Pittsburgh.
  • How to remove aniline from reaction mixture. (2013, January 29). ResearchGate. Retrieved February 15, 2026, from [Link]

  • 4-Hydroxyquinoline. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • High-loading scavenger resins for combinatorial chemistry. (2025, August 6).
  • Li, H., Xing, J., Zhang, S., Liu, H., & Li, G. (2021). Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways.
  • Simplified Yet Sensitive Determination of Aniline and Nitroanilines. (n.d.).
  • Method 8131: Aniline and Selected Derivatives by Gas Chromatography. (1996, December). U.S. Environmental Protection Agency.
  • Simultaneous Determination Method of Aniline and Quinoline in Drinking Water by LC/MS/MS. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Technical Support Center: Purification of Halogenated Aniline Compounds. (2025). BenchChem.
  • Synthesis, characterization, antihelmintic and insilico evaluation of 2,3 di substituted quinoline derivatives. (2026, February 9). Der Pharma Chemica.
  • Metal Scavenger Guide. (n.d.). Sopachem.
  • Riggin, P. M., Lucas, S. V., Cole, T. F., & Birts, M. A. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. U.S. Environmental Protection Agency.
  • Dissociation constants pKa of isoquinoline bases. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Exp 6 - Extraction. (n.d.). Unknown Source.
  • 8-hydroxyquinolin-2(1H)-one. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • 2(1H)-Quinolinone. (n.d.). NIST WebBook. Retrieved February 15, 2026, from [Link]

  • Synthesis of deriv
  • 4-Hydroxyquinolin-2(1H)-one. (n.d.). J-GLOBAL. Retrieved February 15, 2026, from [Link]

  • How to obtain pure aniline from a mixture of phenol and aniline? (2014, August 10). Chemistry Stack Exchange. Retrieved February 15, 2026, from [Link]

  • How can I modify my flash chromatography method to separate chemically similar compounds? (2023, January 30). Biotage.
  • Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide. (2025). BenchChem.
  • Technical Support Center: Synthesis of Quinolinone Deriv
  • Separation of aniline from water and wastewater samples based on activated carbon nanoparticles and dispersive solid phase extra. (n.d.). Unknown Source.
  • Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. (n.d.). Thermo Fisher Scientific.
  • 2,4-Dihydroxyquinoline. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Quinolinone Hydrolysis &amp; Stability

This technical guide serves as a specialized support resource for researchers encountering stability issues during the hydrolysis of quinolinone-3-carboxylic esters. It is structured to address the "Vinylogous Beta-Keto...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as a specialized support resource for researchers encountering stability issues during the hydrolysis of quinolinone-3-carboxylic esters. It is structured to address the "Vinylogous Beta-Keto Acid" instability inherent in these scaffolds.[1]

Topic: Minimizing Decarboxylation During Hydrolysis Steps Ticket Status: OPEN Assigned Specialist: Senior Application Scientist

Core Mechanism: The "Vinylogous" Trap

Before troubleshooting, it is critical to understand why your substrate is decarboxylating. 4-Oxo-1,4-dihydroquinoline-3-carboxylic acids are vinylogous


-keto acids .

In a standard


-keto acid, the carbonyl at the 

-position acts as an electron sink, facilitating the cyclic transition state required for thermal decarboxylation. In 4-quinolones, the 4-oxo group performs the same function through the double bond (vinylogous transmission).
  • The Risk Zone: Acidic conditions (protonating the carbonyl) and high heat accelerate this process.

  • The Safe Zone: The carboxylate anion (COO⁻) is electronically resistant to decarboxylation because it lacks the proton required for the cyclic transition state.

Troubleshooting Tickets (Q&A)

Ticket #001: "My product decarboxylates during acid hydrolysis."

User Report:

"I am trying to convert ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate to the free acid using 6M HCl at reflux. I see gas evolution, and NMR shows the 3-H quinolinone (decarboxylated product) instead of the carboxylic acid."

Diagnosis: You are driving the reaction directly through the decarboxylation energy landscape. Acidic hydrolysis protonates the ester/acid carbonyls, and the high temperature required to cleave the ester bond is sufficient to trigger the loss of CO₂ immediately upon formation of the acid.

Resolution: Switch to Alkaline Saponification. Base hydrolysis generates the carboxylate salt, which is thermally stable. The free acid is only generated during the cold workup, bypassing the high-temperature danger zone.

Protocol (Standard Saponification):

  • Suspend the ester (1 equiv) in 2N NaOH (10–20 equiv).

  • Reflux for 1–2 hours. The solution should become clear as the salt forms.

  • Cool the reaction to 0–5°C in an ice bath.

  • Slowly acidify with 2N HCl dropwise with vigorous stirring.

  • Stop acidification at pH 4–5. Do not go to pH 1. The free acid usually precipitates around pH 4.

  • Filter the solid immediately and wash with cold water.

Ticket #002: "Decarboxylation occurs during the workup/drying step."

User Report:

"I used the NaOH method. It worked, but after filtering and drying the solid in a vacuum oven at 80°C, the purity dropped, and I see decarboxylation."

Diagnosis: While 4-oxo-1,4-dihydroquinoline-3-carboxylic acids are generally stable (mp > 250°C), certain substituted derivatives (especially with electron-withdrawing groups at position 2 or 6) can be thermally sensitive in their protonated form. Drying at 80°C under acidic residue conditions can trigger solid-state decarboxylation.

Resolution:

  • Control the Quench: Ensure the final pH during precipitation is not hyper-acidic. Stop at pH 4–5.

  • Lyophilization: Instead of heat drying, freeze-dry (lyophilize) the wet cake.

  • Azeotropic Drying: Dissolve the wet solid in THF/Toluene and roto-vap at lower temperatures (<40°C) to remove water azeotropically if the compound is soluble.

Ticket #003: "My substrate contains base-sensitive groups (e.g., lactams, other esters)."

User Report:

"I cannot use NaOH reflux because my molecule has another chiral ester that racemizes or hydrolyzes. I need a neutral or mild method."

Diagnosis: You need a non-hydrolytic ester cleavage method. Traditional acid/base hydrolysis is too harsh.

Resolution: Use Trimethylsilyl Iodide (TMSI) or Boron Tribromide (BBr₃). These reagents cleave alkyl esters via an S_N2 mechanism under anhydrous conditions, avoiding the formation of the "soap" intermediate and water entirely.

Protocol (TMSI Method):

  • Dissolve ester in anhydrous Acetonitrile or DCM under Argon.

  • Add TMSI (1.2–1.5 equiv) at 0°C.

  • Warm to RT and stir for 4–12 hours.

  • Quench with Methanol (destroys excess TMSI and silyl ester intermediate).

  • Volatiles are removed, leaving the acid.

Visualizing the Mechanism

The following diagram illustrates the difference between the stable Anionic State (Base) and the Unstable Transition State (Acid).

DecarboxylationMechanism cluster_Acid ACIDIC PATHWAY (High Risk) cluster_Base BASIC PATHWAY (Safe) Ester Ethyl Ester (Starting Material) Acid_Inter Protonated Acid (Vinylogous u03B2-Keto Acid) Ester->Acid_Inter H+, Reflux Salt Carboxylate Salt (Anionic Shield) Ester->Salt NaOH, Reflux (Saponification) TS Cyclic Transition State (6-membered) Acid_Inter->TS Heat Decarb Decarboxylated Product + CO2 TS->Decarb -CO2 Acid_Final Free Acid (Isolated Cold) Salt->Acid_Final HCl (pH 4), 0°C Acid_Final->Decarb If heated dry

Caption: The acidic pathway facilitates the cyclic transition state required for CO₂ loss. The basic pathway locks the molecule as a stable salt until the final cold isolation.

Method Selection Matrix

Use this table to select the optimal hydrolysis method for your specific quinolinone derivative.

FeatureAlkaline Hydrolysis (NaOH) Acid Hydrolysis (HCl/H₂SO₄) Silyl Cleavage (TMSI)
Primary Use Standard substratesNOT RECOMMENDED for 3-estersBase-sensitive substrates
Decarboxylation Risk Low (if workup is cold)High (Heat + H⁺)Very Low (Anhydrous)
Reagents 2N NaOH, then HCl6M HCl or H₂SO₄/AcOHTMSI (or generated in situ)
Temperature Reflux (Reaction) / 0°C (Workup)Reflux0°C to RT
Mechanism Saponification (S_NAc)Hydrolysis + DecarboxylationS_N2 Dealkylation
Key Advantage Scalable, cheap, high yieldOne-pot synthesis of decarboxylated productsMild, neutral conditions

References

  • Standard Alkaline Hydrolysis Protocol

    • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2019). PMC.
    • Source:

    • Relevance: Confirms NaOH reflux followed by neutralization yields the carboxylic acid without decarboxylation, whereas acid hydrolysis leads to spontaneous decarboxyl
  • Vinylogous Beta-Keto Acid Instability

    • Decarboxylation of Carboxylic Acids.[1][2][3] (2025).[1][4][5] Chemistry Steps.

    • Source:

    • Relevance: Explains the mechanistic requirement (cyclic transition state) that makes beta-keto acids (and their vinylogous analogs)
  • TMSI Ester Cleavage (Non-Hydrolytic)

    • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. (2004).[6] Arkivoc.

    • Source:

    • Relevance: While focusing on alkaline methods, this context supports the use of anhydrous/non-aqueous strategies (like TMSI or anhydrous hydroxide)
  • Boron Tribromide (BBr3)

    • Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation. (2015).[5][7] PMC.

    • Source:

    • Relevance: Details the mechanism of Lewis Acid cleavage, which applies to the mild cleavage of esters to acids without the "soap" intermedi

Sources

Reference Data & Comparative Studies

Validation

Comparative Spectroscopic Guide: NMR Distinction of Quinoline and Isoquinoline Isomers

Executive Summary In medicinal chemistry and alkaloid synthesis, distinguishing between the structural isomers Quinoline (benzo[b]pyridine) and Isoquinoline (benzo[c]pyridine) is a critical quality gate. While they share...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry and alkaloid synthesis, distinguishing between the structural isomers Quinoline (benzo[b]pyridine) and Isoquinoline (benzo[c]pyridine) is a critical quality gate. While they share the formula


 and identical mass spectral molecular ions (

129), their magnetic environments differ significantly due to the position of the nitrogen atom.

This guide provides an objective, data-driven comparison of their NMR spectral signatures. The primary performance indicator for distinction is the


H NMR signal of the proton adjacent to the nitrogen:
  • Isoquinoline is definitively identified by a singlet at ~9.2 ppm (H-1).

  • Quinoline is identified by a doublet at ~8.9 ppm (H-2).[1]

Structural Basis of Spectral Divergence

To interpret the spectra, one must understand the connectivity. Both molecules consist of a benzene ring fused to a pyridine ring.[1][2] The numbering system dictates the spectral assignment.[3]

Structural Workflow

The following diagram illustrates the connectivity differences that drive the magnetic resonance variations.

structure_comparison cluster_0 Quinoline (Benzo[b]pyridine) cluster_1 Isoquinoline (Benzo[c]pyridine) Q_Struct Nitrogen at Position 1 (Adjacent to Bridgehead) Q_H2 H-2 Proton (Vicinal to H-3) Q_Struct->Q_H2 Creates Doublet Comparison Key Difference Q_H2->Comparison Coupled (J~4.2Hz) IQ_Struct Nitrogen at Position 2 (Isolated from Bridgehead) IQ_H1 H-1 Proton (Isolated / Singlet) IQ_Struct->IQ_H1 Creates Singlet IQ_H1->Comparison Uncoupled (Singlet)

Figure 1: Structural logic dictating the multiplicity of the most deshielded proton.

Comparative Analysis: H NMR Spectroscopy

The proton NMR spectrum provides the fastest route to identification. The heterocyclic ring protons (H-2, H-3, H-4 in Quinoline; H-1, H-3, H-4 in Isoquinoline) are the "diagnostic region," typically appearing downfield of the benzene ring protons due to the electronegativity of the nitrogen.

Quantitative Data Summary (CDCl )
FeatureQuinoline (Benzo[b]pyridine)Isoquinoline (Benzo[c]pyridine)
Diagnostic Signal H-2 H-1
Chemical Shift (

)
8.90 ppm 9.22 ppm
Multiplicity Doublet of doublets (dd)Singlet (s)
Coupling (

)

Hz
N/A (Isolated)
Secondary Signal H-3 @ 7.38 ppm (dd)H-3 @ 8.50 ppm (d)
Tertiary Signal H-4 @ 8.12 ppm (d)H-4 @ 7.60 ppm (d)
Benzene Ring 7.5 - 8.1 ppm (Multiplets)7.5 - 8.0 ppm (Multiplets)

Data sourced and synthesized from SDBS and BenchChem comparative libraries [1][2].

Detailed Mechanistic Insight

The "Smoking Gun": H-1 in Isoquinoline In Isoquinoline, the proton at position 1 (H-1) is flanked by the nitrogen atom and the bridgehead carbon. It has no vicinal (neighboring) protons.

  • Result: It appears as a singlet .

  • Shift: It is extremely deshielded (~9.22 ppm) because it lies in the deshelding cone of the aromatic ring and is adjacent to the electronegative nitrogen.

The Distinguisher: H-2 in Quinoline In Quinoline, the nitrogen is at position 1. The most downfield proton is H-2. However, H-2 has a neighbor at H-3.

  • Result: It appears as a doublet (often fine-split to a dd due to long-range coupling).

  • Coupling: The

    
     coupling constant is typically 4.0 – 4.5 Hz . This is smaller than the ortho-coupling of benzene protons (~7-8 Hz) but distinct enough to resolve clearly.
    

Comparative Analysis: C NMR Spectroscopy

While


H NMR is sufficient for routine ID, 

C NMR provides validation, particularly for substituted derivatives where proton signals might overlap.
Carbon Shift Data (CDCl )
Carbon PositionQuinoline (

ppm)
Isoquinoline (

ppm)
C-2 / C-1 (Alpha to N)150.3 (C-2)152.0 (C-1)
C-3 (Beta to N)121.1120.5
C-4 (Gamma to N)136.0143.2
Bridgehead (C-8a) 148.4126.5
Interpretation
  • Alpha Carbons: The carbon adjacent to nitrogen is the most deshielded in both cases (>150 ppm).

  • Bridgehead Distinction: This is a subtle but powerful differentiator. In Quinoline, C-8a is adjacent to the Nitrogen, shifting it downfield to 148.4 ppm . In Isoquinoline, the bridgehead carbons are remote from the nitrogen, appearing upfield at ~126-135 ppm .

Experimental Protocol: Self-Validating Identification

To ensure reproducibility and avoid solvent-induced shifting (e.g., H-bonding in DMSO), the following protocol is recommended.

Materials & Methods
  • Solvent: Deuterated Chloroform (CDCl

    
    , 99.8% D) with 0.03% TMS (Tetramethylsilane) as internal reference.
    
  • Concentration: 10 mg sample in 0.6 mL solvent. Note: High concentrations (>50mg) can cause stacking effects, shifting aromatic signals upfield.

  • Instrument: 400 MHz spectrometer (or higher).

  • Parameters:

    • Pulse Angle: 30° or 90°.

    • Relaxation Delay (D1): 1.0 s (sufficient for protons).

    • Scans (NS): 16 (for

      
      H), 1024 (for 
      
      
      
      C).
The Decision Matrix (Workflow)

Use this logic flow to interpret your data definitively.

decision_tree Start Start: Acquire 1H NMR (CDCl3) Check_9ppm Check Region > 9.0 ppm Start->Check_9ppm Singlet_Found Signal Found: Singlet (s) Check_9ppm->Singlet_Found Yes, Singlet present Doublet_Found Signal Found: Doublet (d) or (dd) Check_9ppm->Doublet_Found No, Signal is ~8.9 ppm Result_ISO IDENTIFIED: Isoquinoline (H-1 singlet) Singlet_Found->Result_ISO Check_Coupling Analyze Coupling (J) Doublet_Found->Check_Coupling Check_Coupling->Result_ISO J ~ 5.8 Hz (Rare H-3 case) Result_QUIN IDENTIFIED: Quinoline (H-2 doublet) Check_Coupling->Result_QUIN J ~ 4.2 Hz

Figure 2: Logic gate for rapid isomer identification based on H-1/H-2 multiplicity.

Advanced Validation: 2D NMR

If the sample is a substituted derivative where the diagnostic H-1 or H-2 protons are replaced, 1D NMR may be insufficient. In these cases, HMBC (Heteronuclear Multiple Bond Correlation) is the gold standard.

  • Quinoline: The proton at C-3 will show a strong 3-bond correlation (

    
    ) to the bridgehead carbon C-4a.
    
  • Isoquinoline: The proton at C-3 will show a correlation to C-1, but the connectivity to the bridgehead is magnetically distinct due to the N-atom interruption.

References

  • BenchChem. (2025).[1] A Comparative Spectroscopic Guide to Quinoline and Isoquinoline. Retrieved from

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). SDBS Nos. 1386 (Quinoline) & 1383 (Isoquinoline). Retrieved from

  • Royal Society of Chemistry. (2018). 1H NMR data for Quinoline Derivatives. Retrieved from

  • Hughes, D. W., et al. (1976).[4] 13C magnetic resonance spectra of some isoquinoline alkaloids. Canadian Journal of Chemistry.[3][4] Retrieved from

Sources

Comparative

Comparative Potency Guide: Quinoline vs. Isoquinoline HIF-PH Inhibitors

[1] Executive Summary: The Scaffold War In the development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors, the choice of the central heterocycle—the "scaffold"—determines not just potency, but the kin...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Scaffold War

In the development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors, the choice of the central heterocycle—the "scaffold"—determines not just potency, but the kinetic profile of iron chelation and downstream pharmacokinetic (PK) viability.

This guide compares the Isoquinoline class (represented by the clinically approved Roxadustat/FG-4592 ) against the Quinoline/Oxyquinoline class (represented by high-potency research compounds).[1]

The Verdict: While Quinoline derivatives often exhibit superior intrinsic potency (


 in single-digit nanomolar range) due to tighter bidentate iron coordination, the Isoquinoline  scaffold provides a more balanced profile of potency, metabolic stability, and safety, leading to its clinical dominance.[1]

Mechanistic Foundation: The Iron Chelation Axis

To accurately measure and compare potency, one must understand the binding mode. Both scaffolds function as 2-oxoglutarate (2-OG) competitive inhibitors.[1] They bind to the active site of PHD enzymes (PHD1, PHD2, PHD3) and coordinate the ferrous iron (


) essential for enzymatic activity.[1]
Signaling Pathway Visualization

The following diagram illustrates the intervention point of these inhibitors within the oxygen-sensing pathway.

HIF_Pathway HIF_Alpha HIF-α Subunit (Unstable) PHD_Enzyme PHD Enzyme (Fe²⁺ Active Site) HIF_Alpha->PHD_Enzyme Substrate Nucleus Nuclear Translocation HIF_Alpha->Nucleus Hypoxia / Inhibition O2_2OG O₂ + 2-Oxoglutarate (Cofactors) O2_2OG->PHD_Enzyme Required Hydroxylated_HIF Hydroxylated HIF-α (Pro-OH) PHD_Enzyme->Hydroxylated_HIF Normoxia Inhibitor HIF-PH Inhibitor (Quinoline/Isoquinoline) Inhibitor->PHD_Enzyme Competitive Inhibition (Iron Chelation) VHL VHL E3 Ligase Complex Hydroxylated_HIF->VHL Recruitment Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination EPO_Gene EPO Gene Transcription Nucleus->EPO_Gene HIF-β Dimerization

Figure 1: Mechanism of Action.[1] HIF-PH inhibitors block the PHD enzyme by competing with 2-OG for iron binding, preventing HIF-α hydroxylation and subsequent degradation.[1]

Structural Basis of Potency

Isoquinoline (e.g., Roxadustat)[1][2][3]
  • Binding Mode: Utilizes the nitrogen of the isoquinoline ring and a pendant carboxylate group (often on a glycine or amide tail) to chelate

    
    .
    
  • Characteristics: The chelation is potent but reversible.[1] The bulky isoquinoline core fits into the hydrophobic pocket of the PHD active site, displacing 2-OG.

  • Potency Range: Low nanomolar (

    
     nM).[1]
    
Quinoline (e.g., Oxyquinoline derivatives)[1][3][4]
  • Binding Mode: Often features a hydroxyl group adjacent to the ring nitrogen (8-hydroxyquinoline motif).[1] This creates a rigid, pre-organized bidentate chelation face.[1]

  • Characteristics: Research indicates that "branched-tail" oxyquinolines can sterically hinder the binding of the HIF substrate peptide more effectively than simple isoquinolines.

  • Potency Range: Ultra-low nanomolar (

    
     nM).[1]
    

Comparative Data Analysis

The following data consolidates findings from enzymatic assays (TR-FRET/AlphaScreen) and cell-based reporter assays.

Table 1: Potency & Selectivity Profile
FeatureIsoquinoline (Roxadustat)Quinoline (Research Grade)Causality / Note
Enzymatic

(PHD2)
~30 nM2 - 10 nMQuinoline's rigid chelation motif binds Fe²⁺ more tightly.[1]
Cellular

(HIF Reporter)
~15 - 30 µM1 - 3 µMQuinolines often show better cell permeability and retention.[1]
PHD Isoform Selectivity Pan-inhibitor (PHD1/2/3)Often PHD2 SelectiveSubstitutions at the 2-position of quinoline can tune isoform specificity.[1]
Iron Sensitivity ModerateHighQuinoline potency drops significantly if media is supplemented with excess iron.[1]
Toxicity Risk Low/ManagedModerateHigh affinity iron chelators can strip iron from other metalloenzymes (off-target toxicity).[1]

Critical Insight: While quinolines appear more potent in vitro (lower


), the isoquinoline scaffold was optimized for safety .[1] Extremely tight iron binding (characteristic of quinolines) can lead to broad-spectrum metalloenzyme inhibition, whereas Roxadustat's affinity is tuned to inhibit PHDs without stripping iron from other vital proteins.[1]

Experimental Protocols

To validate these potency differences in your own lab, use the following self-validating protocols.

Protocol A: TR-FRET Enzymatic Assay (In Vitro Potency)

Purpose: Determine intrinsic


 against purified PHD2 enzyme.[1]
Why TR-FRET?  It eliminates wash steps and reduces background noise compared to ELISA, essential for distinguishing low-nanomolar inhibitors.[1]
Workflow Diagram

TRFRET_Workflow Step1 Mix Reagents: 1. Biotin-HIF Peptide 2. PHD2 Enzyme 3. Test Inhibitor Step2 Initiate Reaction: Add 2-OG + Fe²⁺ + Ascorbate Step1->Step2 Step3 Incubate: 60 min @ Room Temp Step2->Step3 Step4 Detection Mix: 1. Eu-Streptavidin (Donor) 2. APC-VBC Complex (Acceptor) Step3->Step4 Step5 Read FRET Signal: Excitation: 340nm Emission: 665nm Step4->Step5

Figure 2: TR-FRET Assay Workflow. Hydroxylated HIF peptide binds to the VBC complex, bringing Donor (Eu) and Acceptor (APC) into proximity.[2]

Step-by-Step Procedure:
  • Reagent Prep: Dilute PHD2 enzyme (5 nM final) and Biotinylated-HIF-1α peptide (50 nM final) in Assay Buffer (50 mM Tris pH 7.5, 0.01% Tween-20, 0.1 mg/mL BSA).

  • Inhibitor Addition: Add 2 µL of Quinoline/Isoquinoline compounds (serially diluted in DMSO) to a 384-well plate.

  • Reaction Start: Add 2-Oxoglutarate (1 µM), Ascorbate (100 µM), and Ammonium Ferrous Sulfate (2 µM). Note: Keep iron concentration low to ensure sensitivity to chelation-based inhibitors.[1]

  • Incubation: Incubate for 60 minutes at room temperature.

  • Detection: Add detection mix containing Europium-labeled Streptavidin and APC-labeled VBC (VHL-ElonginB-ElonginC) complex.[1]

  • Read: Measure Time-Resolved Fluorescence Energy Transfer.

    • Logic: Inhibitors prevent hydroxylation

      
       VBC cannot bind peptide 
      
      
      
      Low FRET signal.[1]
    • Calculation: Plot % Inhibition vs. Log[Concentration] to derive

      
      .
      
Protocol B: Luciferase Reporter Assay (Cellular Potency)

Purpose: Determine


 in a physiological context, accounting for cell membrane permeability.[1]
  • Cell Line: Use a stable reporter line (e.g., HeLa-HRE-Luc or ODD-Luc).[1]

    • ODD-Luc is preferred as it measures protein stability directly (Mechanism: Inhibition prevents ODD degradation

      
       Luciferase accumulates).[1]
      
  • Seeding: Plate 10,000 cells/well in a 96-well white plate. Incubate 24h.

  • Treatment: Treat cells with inhibitors (0.1 nM to 100 µM) for 6–16 hours.[1]

    • Control: Include 1 mM DMOG (positive control) and DMSO vehicle (negative control).[1]

  • Lysis & Detection: Add Luciferase substrate (e.g., Bright-Glo).[1] Lyse cells and read luminescence.[1][3]

  • Validation Check: Perform a parallel cell viability assay (e.g., CellTiter-Glo) to ensure signal decrease at high concentrations is not due to cytotoxicity.[1]

References

  • Poloznikov, A. A., et al. (2022).[1] Structure–Activity Relationships and Transcriptomic Analysis of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors. Antioxidants, 11(2), 220.[1] [1]

  • Yeh, T. L., et al. (2017).[1] Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. Chemical Science, 8, 7651-7668.[1] [1]

  • McDonough, M. A., et al. (2006).[1] Cellular and structural studies on the inhibition of the hypoxia-inducible factor prolyl hydroxylases by isoquinoline derivatives. Journal of Molecular Biology. (Note: Foundational structural biology reference for isoquinoline binding modes).

  • FibroGen Inc. (2021).[1] Roxadustat (FG-4592) Clinical Data and Mechanism of Action. [1]

Sources

Validation

Mass Spectrometry Fragmentation Patterns of 7-Phenoxyquinolinones: A Technical Comparison Guide

Audience: Researchers, Medicinal Chemists, and Bioanalytical Scientists. Content Type: Technical Comparison & Application Guide.

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Medicinal Chemists, and Bioanalytical Scientists. Content Type: Technical Comparison & Application Guide.

Executive Summary

The 7-phenoxyquinolinone scaffold represents a critical pharmacophore in modern drug discovery, particularly in the development of high-potency antimalarials and anticancer agents (targeting NADH dehydrogenases). Unlike standard quinolone antibiotics (e.g., ciprofloxacin), the introduction of a phenoxy ether linkage at the C-7 position introduces unique electrospray ionization (ESI) fragmentation pathways.

This guide provides an in-depth analysis of these fragmentation patterns, distinguishing them from regioisomers (6-phenoxy) and standard quinolone cores. It establishes a validated mass spectrometry (MS) workflow for structural elucidation, emphasizing the diagnostic utility of ether-specific cleavages combined with the characteristic carbonyl expulsion of the quinolinone ring.

Structural Basis of Fragmentation[1]

To interpret the mass spectra accurately, one must understand the electronic environment of the 7-phenoxyquinolinone core. The molecule consists of a 4-quinolinone bicyclic system with a phenyl ether attached at position 7.

Key Structural Features for MS/MS:
  • The Protonation Site: Under ESI(+) conditions, protonation occurs preferentially at the carbonyl oxygen (C-4) or the ring nitrogen (N-1) , generating the stable precursor ion

    
    .
    
  • The Ether Linkage: The C(7)-O-Ph bond is the primary site of structural divergence from standard quinolones. Its cleavage provides the most diagnostic fragment ions.

  • The Carbonyl Core: The 4-quinolinone system is prone to neutral loss of carbon monoxide (CO), a hallmark of cyclic ketones and quinones.

Fragmentation Pathways & Mechanisms[2][3][4][5][6][7][8]

The fragmentation of 7-phenoxyquinolinones in ESI-MS/MS follows two competitive pathways driven by the stability of the resulting product ions.

Pathway A: The Ether Cleavage (Diagnostic)

This pathway is specific to the phenoxy substitution. The ether bond is susceptible to heterolytic cleavage, often assisted by the resonance stabilization of the quinolinone ring.

  • Mechanism: Inductive cleavage or hydrogen rearrangement leads to the loss of the phenoxy group.

  • Diagnostic Neutral Losses:

    • Loss of Phenol (94 Da): Occurs via hydrogen transfer to the phenoxy oxygen prior to cleavage.

    • Loss of Phenoxy Radical (93 Da): Less common in even-electron ESI spectra but observed at high collision energies.

  • Characteristic Ions:

    • m/z 77 (

      
      ):  The phenyl cation, derived from the phenoxy group.
      
    • m/z 51 (

      
      ):  A secondary fragment from the decomposition of the phenyl cation.
      
Pathway B: The Core Ring Contraction (Generic)

This pathway is characteristic of the quinolone family.

  • Mechanism: The protonated carbonyl group facilitates the expulsion of a neutral CO molecule, resulting in a ring contraction (typically to an indole-like or benzofuran-like cation).

  • Diagnostic Neutral Loss: 28 Da (CO) .

  • Secondary Loss: Subsequent loss of HCN (27 Da) from the nitrogen-containing ring.

Pathway Visualization

The following diagram illustrates the competitive fragmentation logic for a generic 7-phenoxyquinolinone precursor.

FragmentationPathway Figure 1: Competitive fragmentation pathways of 7-phenoxyquinolinones in ESI(+). Precursor Precursor Ion [M+H]+ Intermediate1 Ring Contraction [M+H - CO]+ Precursor->Intermediate1 Loss of CO (28 Da) Intermediate2 Ether Cleavage [M+H - Phenol]+ Precursor->Intermediate2 Loss of C6H6O (94 Da) Fragment2 Core Fragment [M+H - CO - HCN]+ Intermediate1->Fragment2 Loss of HCN (27 Da) Fragment1 Phenyl Cation m/z 77 Intermediate2->Fragment1 Charge Retention on Ph

Comparative Analysis: 7-Phenoxy vs. Alternatives

Differentiation between regioisomers (e.g., 6-phenoxy vs. 7-phenoxy) and standard quinolones is critical for validating synthetic purity and metabolic studies.

Table 1: Diagnostic Ion Comparison[7]
Feature7-Phenoxyquinolinones 6-Phenoxyquinolinones Standard Quinolones (e.g., Cipro)
Primary Base Peak

or

Often

(Ether cleavage is less favorable)

or

Ether Cleavage High Intensity. The 7-position is conjugated with N-1, stabilizing the cation after PhO loss.Lower Intensity. The 6-position lacks direct conjugation with N-1, making the cation less stable.N/A (No ether linkage).
m/z 77 Presence Strong (Phenyl cation)Moderate to WeakAbsent (unless Phenyl group present elsewhere)
Piperazine Ions Absent (unless substituted)AbsentStrong (m/z 263, 245 for piperazine ring)
Expert Insight: The "Ortho/Para" Effect

The 7-position in the quinolone ring is para to the ring nitrogen (N-1). This electronic connection allows the nitrogen lone pair to stabilize the positive charge generated upon the loss of the phenoxy group.

  • 7-Phenoxy: Resonance stabilization

    
     Facile loss of Phenol 
    
    
    
    High abundance of core fragment.
  • 6-Phenoxy: No direct conjugation

    
     Higher energy barrier for Phenol loss 
    
    
    
    Precursor ion or CO-loss ion dominates.

Validated Experimental Protocol

This protocol is designed to maximize the detection of diagnostic ions for structural confirmation.

Method: Direct Infusion ESI-MS/MS

1. Sample Preparation:

  • Solvent: Methanol:Water (50:50) with 0.1% Formic Acid.

    • Why: Formic acid ensures complete protonation of the basic quinolone nitrogen, maximizing

      
       signal.
      
  • Concentration: 1 µg/mL (1 ppm). Avoid higher concentrations to prevent dimer formation

    
    .
    

2. Ionization Source (ESI) Parameters:

  • Polarity: Positive (+).

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

    • Note: Higher cone voltages may induce in-source fragmentation (loss of CO). Keep this moderate to preserve the molecular ion.

3. Mass Analyzer (Triple Quadrupole/Q-TOF):

  • Collision Gas: Argon or Nitrogen.

  • Collision Energy (CE): Stepped Ramp (15, 30, 45 eV).

    • Low CE (15 eV): Preserves

      
      .
      
    • Med CE (30 eV): Promotes CO loss (Ring contraction).

    • High CE (45 eV): Forces Ether cleavage and secondary fragmentations (HCN loss).

Workflow Diagram

ExperimentalWorkflow Figure 2: Step-by-step MS/MS acquisition workflow for phenoxyquinolinones. Sample Sample Prep MeOH/H2O + 0.1% FA ESI ESI Source (+) 3.5 kV Sample->ESI MS1 MS1 Scan Select [M+H]+ ESI->MS1 CID Collision Cell Argon (15-45 eV) MS1->CID MS2 MS2 Detection Fragment Analysis CID->MS2

References

  • He, J., et al. "Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics." Journal of Analytical Methods in Chemistry, 2024. Link

  • Holčapek, M., et al. "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation." RSC Advances, 2015. Link

  • Niessen, W.M.A. "Fragmentation of the phenoxy group in ESI-MS/MS." Journal of Mass Spectrometry, 2010. (Inferred from general ether fragmentation principles described in standard texts).
  • Rebane, E., et al. "Mass Spectra of Oxygenated Quinolines." Canadian Journal of Chemistry, 1969. Link

Comparative

Validation of 4-Hydroxy-2-Quinolinone Purity: A Comparative Guide to UPLC-MS vs. Traditional Methods

Executive Summary The Verdict: While HPLC-UV remains the workhorse for routine assay (content determination >98%), it is insufficient for modern impurity profiling of 4-hydroxy-2-quinolinone.[1] 4-hydroxy-2-quinolinone (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Verdict: While HPLC-UV remains the workhorse for routine assay (content determination >98%), it is insufficient for modern impurity profiling of 4-hydroxy-2-quinolinone.[1]

4-hydroxy-2-quinolinone (also known as 2,4-dihydroxyquinoline) is a critical scaffold in the synthesis of anticoagulants, antibiotics, and anticonvulsants. Its amphoteric nature and keto-enol tautomerism present unique chromatographic challenges. This guide validates the superiority of UPLC-MS (Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry) for detecting trace impurities (<0.05%) and resolving structural isomers that co-elute under standard HPLC conditions.

Part 1: The Scientific Challenge

The Tautomer Trap

The core difficulty in analyzing 4-hydroxy-2-quinolinone lies in its dynamic structure. It exists in equilibrium between the 2,4-dione (keto) form and the 2,4-dihydroxy (enol) form.

  • Chromatographic Consequence: Without precise pH control, this equilibrium leads to peak broadening or "splitting" (where one compound appears as two peaks), compromising integration accuracy.

  • The UPLC Advantage: The rapid separation speed of UPLC often outpaces the tautomeric interconversion rate, freezing the equilibrium and resulting in sharper peaks compared to the slower elution of HPLC.

Part 2: Comparative Analysis

The following table contrasts the three primary methodologies available for this validation.

Table 1: Method Performance Comparison
FeatureUPLC-MS (Recommended) HPLC-UV (Standard) GC-MS
Primary Application Trace impurity profiling & structural IDRoutine assay (purity %)Volatile impurity analysis
LOD (Limit of Detection) 0.001 - 0.01 µg/mL 0.1 - 0.5 µg/mLN/A (Requires Derivatization)
Specificity High (Mass-to-charge ratio separation)Moderate (Retention time only)High, but limited by polarity
Analysis Time < 5 minutes 15 - 30 minutes20 - 40 minutes
Tautomer Handling Excellent (Fast elution freezes equilibrium)Poor (Risk of band broadening)Poor (Thermal degradation risk)
Solvent Consumption Low (Green Chemistry compliant)HighN/A
Decision Matrix: When to Use Which?

DecisionMatrix Start Start: Define Analytical Goal Goal What is the target? Start->Goal Assay Routine QC / Assay Goal->Assay Main Component (>90%) Impurity Impurity Profiling Goal->Impurity Trace Impurities (<0.1%) HPLC HPLC-UV (Robust, Cheap) Assay->HPLC Cost-effective Volatile Volatility Check Impurity->Volatile Is impurity volatile? Yes GC-MS (Headspace) Volatile->Yes Residual Solvents No No Volatile->No Degradants/Byproducts UPLC UPLC-MS/MS (Gold Standard) No->UPLC High Sensitivity Needed

Caption: Analytical decision tree for selecting the appropriate validation method based on sensitivity requirements.

Part 3: Method Development & Optimization

To validate purity effectively, we must stabilize the molecule. The following parameters are field-proven for 4-hydroxy-2-quinolinone.

Optimized UPLC-MS Conditions
  • Column: ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 50 mm).[2] Why? The ethylene bridged hybrid (BEH) particle handles high pH range, though we work at low pH here, it ensures longevity.

  • Mobile Phase A: 0.1% Formic Acid in Water.[2] Why? Acidic pH (~2.7) protonates the nitrogen, suppressing the enol form and stabilizing the keto form for consistent peak shape.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[3]

  • Flow Rate: 0.4 mL/min.[2]

  • Detection: ESI+ (Electrospray Ionization, Positive Mode). Why? Nitrogen bases ionize readily in ESI+.

Part 4: Validation Protocol (ICH Q2(R2) Aligned)

This protocol aligns with the ICH Q2(R2) guidelines on validation of analytical procedures [1].

Step 1: Specificity (Stress Testing)

Objective: Prove the method can detect 4-hydroxy-2-quinolinone unequivocally in the presence of degradants.

  • Acid Hydrolysis: Treat sample with 0.1N HCl at 60°C for 2 hours.

  • Oxidation: Treat with 3% H₂O₂.

  • Result: UPLC-MS must show mass separation between the parent peak (m/z ~162) and degradation products.

Step 2: Linearity & Range

Objective: Confirm response is proportional to concentration.

  • Protocol: Prepare 5 concentration levels ranging from LOQ (approx 0.05 µg/mL) to 120% of the target concentration.

  • Acceptance: Correlation coefficient (R²) > 0.999.

Step 3: Sensitivity (LOD/LOQ)

Objective: Define the smallest detectable amount.

  • Method: Signal-to-Noise (S/N) ratio approach.

    • LOD: S/N ≥ 3:1

    • LOQ: S/N ≥ 10:1

Step 4: Accuracy (Recovery)

Objective: Ensure no matrix interference.

  • Protocol: Spike known amounts of impurities into the 4-hydroxy-2-quinolinone sample at 50%, 100%, and 150% levels.

  • Acceptance: Mean recovery between 90-110% [4].

Validated Workflow Diagram

Workflow Sample Sample Prep (Dissolve in MeOH:H2O) Filter Filtration (0.22 µm PTFE) Sample->Filter UPLC UPLC Separation (BEH C18, 1.7µm) Filter->UPLC MS MS Detection (ESI+, MRM Mode) UPLC->MS Data Data Processing (MassLynx/ChemStation) MS->Data

Caption: Step-by-step analytical workflow from sample preparation to data processing.

Part 5: Troubleshooting & Expert Insights

Common Issue: Peak Tailing
  • Cause: Interaction between the basic nitrogen of the quinolinone and residual silanols on the column stationary phase.

  • Solution: Ensure Mobile Phase A contains sufficient ionic strength (e.g., 10mM Ammonium Formate) or maintain low pH with Formic Acid to fully protonate the analyte [3].

Common Issue: Carryover
  • Cause: The hydroxyl groups can form hydrogen bonds within the injector system.

  • Solution: Use a strong needle wash solvent (e.g., 90:10 Acetonitrile:Water with 0.1% Formic Acid).

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4] Link

  • Belal, F., et al. (2017).[5] Analytical methods for the determination of some selected 4-quinolone antibacterials.[5][6] Reviews in Analytical Chemistry.[5] Link

  • Waters Corporation. (2020). UPLC-MS/MS Method Development for Pharmaceutical Impurities. Application Note. Link

  • BenchChem. (2025).[2][7] HPLC vs. UPLC for Impurity Profiling: A Head-to-Head Comparison.Link

Sources

Validation

A Senior Application Scientist's Guide to the Structural Elucidation of 4-hydroxy-1-methyl-7-phenoxyquinolin-2(1H)-one

Introduction: The Quinolinone Scaffold and the Imperative for Precise Structural Analysis Quinolinone derivatives are a significant class of N-based heterocyclic compounds, forming the core scaffold for a multitude of na...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinolinone Scaffold and the Imperative for Precise Structural Analysis

Quinolinone derivatives are a significant class of N-based heterocyclic compounds, forming the core scaffold for a multitude of natural products and pharmacologically active agents.[1][2] Their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, make them a focal point in medicinal chemistry and drug discovery.[3][4] The specific compound, 4-hydroxy-1-methyl-7-phenoxyquinolin-2(1H)-one, is of particular interest due to its structural motifs that suggest potential as a therapeutic agent. For any potential drug candidate, a definitive understanding of its three-dimensional atomic arrangement is not merely academic; it is a fundamental requirement that governs its physicochemical properties, such as solubility and stability, and its pharmacological behavior, including receptor binding and metabolic profile.

Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal gold standard for determining the precise three-dimensional structure of crystalline materials.[5] This powerful analytical technique provides detailed insights into bond lengths, bond angles, molecular conformation, and intermolecular interactions, which are collectively responsible for the material's bulk properties.[6]

This guide provides an in-depth, comparative analysis of the crystal structure of 4-hydroxy-1-methyl-7-phenoxyquinolin-2(1H)-one. As a basis for comparison, we will utilize the crystallographic data of a closely related and well-characterized analog, 4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-one [7][8], to highlight key structural similarities and differences. This comparative approach is crucial for understanding how subtle changes in substitution can influence molecular conformation and crystal packing, thereby impacting the compound's overall properties. We will detail the entire workflow, from synthesis and crystallization to data analysis, explaining the critical reasoning behind each experimental choice.

Experimental Methodology: A Self-Validating Workflow

The following protocols are designed to ensure the generation of high-quality, reproducible data, forming a self-validating system for structural analysis.

Synthesis and Crystallization

The initial and most critical step in any crystallographic study is the synthesis of the target compound and the subsequent growth of high-quality single crystals.[9] While the synthesis of the specific 7-phenoxy derivative is proprietary, a general and robust method for preparing 4-hydroxyquinolin-2-ones involves the thermal condensation of appropriate malonates and anilines.[7]

Causality Behind Experimental Choices: The choice of crystallization technique is paramount. Slow evaporation is often the first method attempted due to its simplicity. However, for obtaining diffraction-quality crystals, methods that allow for slower, more controlled growth, such as vapor diffusion or slow cooling, are often superior.[9][10] The selection of a solvent system is critical; a suitable solvent (or solvent pair) should dissolve the compound at a higher temperature and allow it to become supersaturated upon slow cooling or evaporation, promoting nucleation and crystal growth.[10]

Detailed Protocol: Slow Evaporation Crystallization

  • Dissolution: Dissolve approximately 10-20 mg of synthesized 4-hydroxy-1-methyl-7-phenoxyquinolin-2(1H)-one in a minimal amount of a suitable solvent system (e.g., a mixture of chloroform and ethanol) at room temperature to achieve near-saturation.

  • Filtration: Filter the solution through a syringe filter (0.22 µm pore size) into a clean, small vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Evaporation Control: Cover the vial with parafilm and puncture it with 2-3 small holes using a fine needle. This is a critical step to control the rate of solvent evaporation. Rapid evaporation leads to the formation of polycrystalline powder, whereas slow evaporation encourages the growth of larger, well-ordered single crystals.[9]

  • Incubation: Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

  • Crystal Harvesting: Once suitable crystals (ideally 0.1-0.3 mm in each dimension) have formed, carefully harvest them using a nylon loop.[5][11]

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

The heart of the analysis lies in the diffraction experiment, where an X-ray beam interacts with the crystal lattice.[6]

Experimental Workflow for SC-XRD

workflow cluster_prep Crystal Preparation cluster_xrd Data Collection cluster_analysis Structure Determination crystal Grow Single Crystal (0.1-0.3 mm) mount Mount on Goniometer Head crystal->mount Select clear, unfractured crystal diffractometer Place in Diffractometer (e.g., Bruker APEX-II CCD) mount->diffractometer xray Irradiate with X-rays (Mo Kα, λ=0.71073 Å) diffractometer->xray detect Collect Diffraction Pattern (Rotate crystal, record intensities) xray->detect solve Solve Structure (Direct Methods, e.g., SHELXS) detect->solve refine Refine Structure (Full-matrix least-squares on F², SHELXL) solve->refine validate Validate & Analyze (CIF generation, bond analysis) refine->validate

Caption: Workflow from crystal preparation to final structure analysis.

Instrumentation and Parameters:

  • Diffractometer: A modern area-detector diffractometer, such as a Bruker KappaCCD or Rigaku/Oxford SuperNova, is standard.[7][12]

  • X-ray Source: Molybdenum (Mo Kα, λ = 0.71073 Å) is commonly used for organic small molecules as it provides good resolution.[12]

  • Temperature: Data is typically collected at low temperatures (e.g., 100-150 K) using a nitrogen or helium cooling system.[12] This is crucial as it minimizes thermal vibrations of the atoms, leading to a more precise determination of their positions and reduced thermal degradation of the crystal.

  • Data Collection Strategy: The crystal is rotated through a series of angles (φ and ω scans) to capture a complete sphere of diffraction data.[7]

Structure Solution and Refinement

The collected diffraction pattern, a series of spots of varying intensity, must be computationally processed to reveal the underlying molecular structure.

Trustworthiness Through Software and Validation: We rely on well-established and rigorously tested software packages like the SHELX suite, which is used for the vast majority of small-molecule structure determinations.[13][14]

  • Structure Solution: The initial placement of atoms is achieved using "direct methods," a mathematical approach that phases the diffraction data. Programs like SHELXS are highly effective for this.[15]

  • Structure Refinement: The initial atomic model is then refined using a full-matrix least-squares method against the experimental data with a program like SHELXL.[16] This iterative process adjusts atomic positions, and thermal displacement parameters to minimize the difference between the observed diffraction intensities and those calculated from the model.

  • Validation: The quality of the final model is assessed using several metrics, primarily the R-factor (R1). A low R1 value (typically < 0.05) indicates a good agreement between the model and the experimental data.[7] A final difference Fourier map is calculated to ensure no significant electron density has been missed.

Results and Discussion: A Comparative Structural Analysis

Here we present the crystallographic data for 4-hydroxy-1-methyl-7-phenoxyquinolin-2(1H)-one (hypothetical data based on typical values for such compounds) and compare it directly with the published data for 4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-one.[7][8]

Crystallographic Data and Structure Refinement
Parameter4-hydroxy-1-methyl-7-phenoxy... (This Work)4-hydroxy-1-methyl-3-phenyl...[7][8]Justification/Significance
FormulaC16H13NO3C16H13NO2The addition of a phenoxy group adds an oxygen atom.
Molar Mass267.28 g/mol 251.27 g/mol Reflects the difference in chemical formula.
Crystal SystemMonoclinicMonoclinicBoth compounds crystallize in a system with one unique axis.
Space GroupP2₁/cP2₁The choice of space group is determined by lattice symmetry. P2₁/c is centrosymmetric, while P2₁ is non-centrosymmetric.
a (Å)6.3156.1787 (2)Unit cell dimensions are influenced by molecular size and packing.
b (Å)8.4528.2696 (2)
c (Å)12.55112.3665 (4)
β (°)102.35101.632 (2)
Volume (ų)653.9618.89 (3)The larger volume for the phenoxy derivative accommodates the bulkier substituent.
Z42Z is the number of molecules per unit cell.
R1 [I > 2σ(I)]0.0410.039Low R1 values indicate a high-quality refinement for both structures.
wR2 (all data)0.1150.102A weighted R-factor based on F², also indicating a good fit.
Molecular Conformation and Intermolecular Interactions

The key to understanding a compound's properties lies not just in its connectivity but in its three-dimensional shape and how it interacts with its neighbors in the crystal lattice.

Key Structural Features

interactions cluster_phenoxy 7-Phenoxy Derivative (This Work) cluster_phenyl 3-Phenyl Derivative mol_A Molecule A Quinolinone Plane Phenoxy Group mol_B Molecule B Quinolinone Plane Phenoxy Group mol_A:head->mol_B:head O-H···O Hydrogen Bond (Head-to-Tail Chain) mol_B->mol_A π-π Stacking (Quinolinone-Phenoxy) mol_C Molecule C Quinolinone Plane Phenyl Group mol_D Molecule D Quinolinone Plane Phenyl Group mol_C:head->mol_D:head O-H···O Hydrogen Bond (Linear Chain along b-axis)

Caption: Comparison of intermolecular interactions in the two derivatives.

Comparative Analysis:

  • Hydrogen Bonding: In the 3-phenyl derivative, molecules are linked by strong intermolecular O—H···O hydrogen bonds between the hydroxyl and carbonyl groups, forming infinite linear chains along the b-axis.[7][8] It is highly probable that the 7-phenoxy derivative exhibits a similar, strong hydrogen-bonding motif, as this is a characteristic interaction for 4-hydroxy-2-quinolinones. This hydrogen bonding is a primary determinant of the crystal packing and contributes significantly to the thermodynamic stability of the crystal lattice.

  • Planarity and Torsion Angles: The quinoline ring system in the 3-phenyl derivative is nearly planar.[7][8] However, the phenyl ring at the 3-position is significantly twisted out of this plane, with a dihedral angle of 62.16°.[7][8] This twist is a result of steric hindrance. For the 7-phenoxy derivative, we would predict the quinolinone core to also be planar. The key conformational variable would be the torsion angles around the C7-O-C(phenyl) bonds, which would dictate the orientation of the phenoxy group relative to the quinolinone plane. This orientation can influence intermolecular contacts and the potential for π-π stacking interactions.

  • Crystal Packing and Polymorphism: The 3-phenyl derivative packs in a herringbone fashion driven by the strong hydrogen bonding. The introduction of the flexible phenoxy group at the 7-position could lead to more complex packing arrangements, potentially involving π-π stacking between the phenoxy rings and the quinolinone systems of adjacent molecules. This difference in packing could also increase the likelihood of polymorphism—the ability of a compound to exist in more than one crystal form.[17] Different polymorphs can have drastically different properties, making a thorough analysis critical during drug development.[17]

Conclusion and Implications for Drug Development

This guide has detailed the rigorous, multi-step process of single-crystal X-ray analysis as applied to 4-hydroxy-1-methyl-7-phenoxyquinolin-2(1H)-one. By comparing its structural parameters with the known structure of a close analog, we can anticipate key features and understand the structural consequences of substituent modification.

The analysis confirms that while core motifs like the planar quinolinone system and strong O-H···O hydrogen bonding are likely conserved, the substitution of a phenyl group at the 3-position with a phenoxy group at the 7-position introduces significant conformational flexibility. This change directly impacts the crystal packing, potentially introducing new intermolecular interactions like π-π stacking and raising the possibility of polymorphism.

For researchers in drug development, this information is invaluable. A definitive crystal structure provides the empirical data needed for computational modeling, aids in understanding structure-activity relationships (SAR), and is a critical component of intellectual property filings and regulatory submissions. The potential for polymorphism, highlighted by this comparative analysis, underscores the need for thorough solid-state characterization to ensure the selection of the most stable and bioavailable crystalline form for development.

References

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (2025). Google Cloud.
  • Latifi, R. User guide to crystal structure refinement with SHELXL 1. Introduction.
  • Application Note SC-XRD 505 Single Crystal Diffraction. (n.d.).
  • The SHELX package. (n.d.). MIT OpenCourseWare.
  • Single-crystal X-ray Diffraction. (2007). SERC (Carleton).
  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3–8.
  • Sheldrick, G. M. (n.d.). Introduction to SHELXL Refinement: Restraints, Constraints and Esds. cdifx.
  • Kafka, S., Pevec, A., Proisl, K., Kimmel, R., & Kosmrlj, J. (2013). 4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o231.
  • Remarkable Nonlinear Properties of a Novel Quinolidone Derivative: Joint Synthesis and Molecular Modeling. (2022). MDPI.
  • The SHELX-97 Manual. (n.d.). Sheldrick, G. M.
  • Theoretical Study of Electrostatic Embedding and Properties of a Novel Quinolinone‐Chalcone Crystal and a Comparative Analysis with Dihydroquinolinone Analogs. (2026). PMC.
  • Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ)
  • Single-Crystal X-Ray Diffraction (SC-XRD). (2025). Universität Ulm.
  • Preparation of Single Crystals for X-ray Diffraction. (n.d.). Department of Chemistry | UZH - Universität Zürich.
  • Crystal structure of (2E)-1-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)... (n.d.). IUCr.
  • Dimorphs of a Benzothiophene-quinoline Derivative with Distinct Mechanical, Optical, Photophysical and Conducting Properties. (2025).
  • 4-Hydroxy-1-methyl-7-phenoxy-3-isoquinolinecarboxylic acid methyl ester | 1421312-34-6. (2025). Chemicalbook.
  • 4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one. (n.d.).
  • X-ray Structure Analyses of 4-Hydroxy-1-Methylquinolin-2(1H)-One... (2022).
  • Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Deriv
  • Synthesis, Electrochemistry, Crystal Structures, and Optical Properties of Quinoline Derivatives with a 2,2′-Bithiophene Motif. (2025).
  • Aly, A. A., et al. (2022). X-ray structure analyses of 4-hydroxy-1-methylquinolin-2(1H)-one... HELSINKI.FI.
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2022). MDPI.
  • Some reactions of 4-hydroxy-2(1H)-quinolinones. (n.d.).
  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their C
  • Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry. (2025). Benchchem.
  • Physical and Spectral Properties of the Quinolinic Derivatives (6-19). (n.d.).
  • A REVIEW ON QUINOLINE AND ITS DERIV

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Comparative

Benchmarking Reference Standards for 7-Phenoxy-Substituted Heterocyclic Impurities

A Comparative Technical Guide for Analytical Method Development Executive Summary: The "Regioisomer Trap" In the landscape of kinase inhibitor and agrochemical synthesis, 7-phenoxy-substituted heterocycles (e.g., quinoli...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Analytical Method Development

Executive Summary: The "Regioisomer Trap"

In the landscape of kinase inhibitor and agrochemical synthesis, 7-phenoxy-substituted heterocycles (e.g., quinolines, quinazolines, benzothiadiazines) represent a critical analytical challenge. Unlike their 4- or 2-substituted counterparts, the 7-position is often introduced via nucleophilic aromatic substitution (


) or Chan-Lam coupling, reactions notorious for yielding difficult-to-separate regioisomers (typically the 5-phenoxy or 8-phenoxy isomers).

This guide benchmarks the performance of reference standards for this specific impurity class. It argues that for 7-phenoxy impurities, chromatographic purity (Area %) is an insufficient metric for reference standard qualification. Instead, we advocate for a qNMR-driven Mass Balance approach to ensure accurate toxicological qualification under ICH Q3A/B guidelines.

Comparative Analysis: Standard Grades

When sourcing reference standards for 7-phenoxy impurities, researchers typically encounter two distinct tiers. The choice between them directly impacts the accuracy of your impurity profiling.

Table 1: Performance Benchmark of Reference Standard Types
FeatureTier 1: Certified Reference Material (CRM) Tier 2: Commercial Analytical Standard
Primary Use Quantification (Release testing, Tox studies)Identification (Retention time marker)
Potency Assignment Mass Balance (100% - Impurities) & qNMR HPLC Area % (often overestimates purity)
Isomeric Purity >99.5% (Confirmed by 2D NMR/NOESY)>95% (May contain 1-3% regioisomers)
Counter-Ion Analysis Quantified (IC, ROI)Often Assumed/Theoretical
Risk Factor Low. Traceable to SI units.[1][2]High. Risk of "Potency Inflation."
The "Potency Inflation" Risk

For 7-phenoxy heterocycles, a standard characterized solely by HPLC Area % often hides significant errors.

  • Scenario: A commercial standard claims 98% purity (HPLC).

  • Reality: It contains 2% residual solvent (DMSO), 1.5% inorganic salts (from the Chan-Lam copper catalyst), and 3% of the 5-phenoxy regioisomer which co-elutes on standard C18 columns.

  • True Potency: ~93.5%.

  • Consequence: If used for quantification, you will underestimate the impurity in your drug substance by ~4.5%, potentially missing an ICH reporting threshold.

Technical Deep Dive: Validating the 7-Position

The most critical quality attribute for this class of standard is the unambiguous assignment of the phenoxy group to the 7-position . The 5-phenoxy and 7-phenoxy isomers often share identical mass spectra (MS/MS) and very similar UV profiles.

Protocol 1: Structural Elucidation Workflow (Self-Validating)

Objective: Prove the phenoxy group is at C7 and not C5 or C8.

  • 1H NMR (Proton Assignment):

    • Identify the singlet or doublet corresponding to the proton at C8 .

    • Diagnostic Shift: In 7-phenoxy quinolines, the H8 proton typically shows a shielding effect (upfield shift) compared to the unsubstituted parent, due to the orthogonal ring current of the phenoxy group.

  • 2D NOESY (Spatial Confirmation):

    • Critical Step: Look for a Through-Space correlation (NOE) between the H8 proton of the heterocycle and the Ortho-protons of the phenoxy ring.

    • Validation: If the phenoxy is at C5, NOE correlations will be observed with H4 or H6, but not H8.

  • 1H-13C HMBC (Connectivity):

    • Trace the long-range coupling (

      
      ) from H8 to C7, and from the phenoxy ether oxygen to C7.
      
Protocol 2: HPLC Separation of Regioisomers

Standard C18 columns often fail to resolve 5-phenoxy vs. 7-phenoxy isomers due to identical hydrophobicity.

  • Recommended Stationary Phase: Pentafluorophenyl (PFP) or Phenyl-Hexyl .

  • Mechanism: These phases utilize

    
     interactions.[3] The electron-rich phenoxy ring interacts differently with the fluorinated stationary phase depending on its geometric position (7- vs 5-), providing the necessary selectivity (
    
    
    
    ).
  • Mobile Phase: Methanol/Water gradients (Methanol enhances

    
     selectivity better than Acetonitrile).
    

Visualizing the Decision Framework

The following diagram illustrates the decision logic for selecting and validating a reference standard for 7-phenoxy impurities.

ReferenceStandardSelection Start Start: Need 7-Phenoxy Impurity Standard Purpose Define Purpose: Quantification or ID? Start->Purpose Quant Quantification (Tox/Release) Purpose->Quant High Risk ID Identification (RT Marker) Purpose->ID Low Risk CheckIsomer Check Isomeric Purity: Is 5-phenoxy isomer present? Quant->CheckIsomer Method_HPLC HPLC (C18) Analysis ID->Method_HPLC Method_PFP Re-Analyze with PFP/Phenyl-Hexyl Column CheckIsomer->Method_PFP Co-elution Risk Method_HPLC->CheckIsomer qNMR Perform qNMR (Internal Standard Method) Method_PFP->qNMR Isomers Resolved Reject Reject/Purify Method_PFP->Reject >1% Isomer Found Final_CRM Use as Qualified Reference Standard qNMR->Final_CRM Purity Assigned

Caption: Decision tree for selecting and validating reference standards, emphasizing the necessity of PFP column screening and qNMR for quantification.

Experimental Data: Simulated Case Study

To illustrate the impact of standard selection, we compare the quantification of a "7-Phenoxy-Quinoline Impurity" in a drug substance batch using two different standards.

Sample: Drug Substance Batch XYZ-101 Target Impurity: 7-phenoxy-quinoline derivative.

ParameterStandard A (Commercial Area %) Standard B (In-House qNMR)
Label Purity 98.5% (HPLC Area %)94.2% (w/w qNMR)
Isomeric Profile Not Specified99.8% 7-isomer; 0.2% 5-isomer
Impurity Result (Calc) 0.14% (Passes <0.15% limit)0.16% (Fails >0.15% limit)
Regulatory Outcome False Compliance Correctly Flagged for Qualification

Analysis: Standard A ignored the presence of inorganic copper salts (from synthesis) and residual water. By assuming 98.5% purity, the analyst underestimated the mass of the impurity in the standard solution, leading to a lower response factor and under-reporting the impurity level in the sample. Standard B, validated by qNMR, revealed the true toxicity risk.

References

  • ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2)." International Conference on Harmonisation, 2006. [Link]

  • Holzgrabe, U., et al. "Quantitative NMR spectroscopy—Applications in drug analysis." Journal of Pharmaceutical and Biomedical Analysis, 2005. [Link]

  • Welch Materials. "A Guide to Selective Columns for Isomer Separation." Welch Materials Technical Resources, 2024. [Link]

  • Godejohann, M., et al. "Direct observation of the 7-phenoxy regioisomer in benzothiadiazine synthesis via NMR." National Institutes of Health (PMC), 2013. [Link]

  • Emery Pharma. "A Guide to Quantitative NMR (qNMR) for Pharmaceutical Purity." Emery Pharma Blog, 2024. [Link]

Sources

Validation

Comparing metabolic stability of quinolinone vs isoquinolinone scaffolds

Topic: Comparing metabolic stability of quinolinone vs isoquinolinone scaffolds Content Type: Publish Comparison Guide Executive Summary In medicinal chemistry, the choice between quinolin-2-one (carbostyril) and isoquin...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing metabolic stability of quinolinone vs isoquinolinone scaffolds Content Type: Publish Comparison Guide

Executive Summary

In medicinal chemistry, the choice between quinolin-2-one (carbostyril) and isoquinolin-1-one scaffolds is rarely just a matter of binding affinity; it is often a strategic decision to mitigate "silent" metabolic liabilities. While both scaffolds serve as privileged structures for kinase inhibitors (e.g., p38, c-Met) and PARP inhibitors, they exhibit distinct metabolic profiles.

The critical differentiator is Aldehyde Oxidase (AO) susceptibility.[1][2][3] Quinolinone derivatives—and their quinoline precursors—are notorious substrates for cytosolic AO, leading to rapid in vivo clearance that is frequently undetected in standard microsomal (CYP-focused) assays. Isoquinolinone scaffolds often serve as bioisosteres that retain the hydrogen-bond donor/acceptor motif while sterically and electronically blocking the nucleophilic attack of the molybdenum cofactor, thereby improving metabolic stability.

Structural & Electronic Basis of Metabolism

To understand the stability difference, one must analyze the electron deficiency of the carbon atoms adjacent to the nitrogen.

The Quinolinone Liability (The "Soft Spot")
  • Scaffold: Quinolin-2-one (or its precursor Quinoline).

  • Mechanism: Aldehyde Oxidase (AO) functions via a nucleophilic attack by a molybdenum-hydroxyl (Mo-OH) species.

  • Vulnerability: In quinoline systems, the C2 position is highly electron-deficient. If the drug is a quinoline, AO rapidly oxidizes it to 2-quinolinone . If the drug is already a 2-quinolinone, AO can sometimes attack the C4 position, though CYP-mediated hydroxylation (Phase I) becomes the dominant pathway.

  • Consequence: The conversion of quinoline

    
     2-quinolinone often results in a metabolite with drastically reduced aqueous solubility, leading to crystalluria  and renal toxicity (e.g., the failure of the c-Met inhibitor SGX523).
    
The Isoquinolinone Solution
  • Scaffold: Isoquinolin-1-one.[4]

  • Stability: The C1 position is already oxidized (lactam). The C3 position is adjacent to the nitrogen but is electronically less susceptible to nucleophilic attack compared to the C2 of quinoline.

  • Result: Isoquinolinones are generally AO-insensitive . This forces metabolism through CYP450 pathways (aromatic hydroxylation), which are easier to predict and scale from in vitro to in vivo using human liver microsomes (HLM).

Comparative Metabolic Liability Analysis

The following table summarizes the metabolic risks associated with both scaffolds.

FeatureQuinolinone (2-one) / QuinolineIsoquinolinone (1-one)
Primary Metabolic Enzyme Aldehyde Oxidase (AO) + CYPsCytochrome P450 (CYP)
Subcellular Location Cytosol (AO) & Microsomes (CYP)Microsomes (CYP)
Reaction Mechanism Nucleophilic attack (Mo-OH)Electrophilic attack (Fe-O)
Cofactor Requirement None (uses H₂O as oxygen source)NADPH
Species Difference High (Human/Monkey high; Dog/Rat low)Moderate (Standard allometric scaling)
Prediction Trap High: Stable in HLM, unstable in vivo.Low: HLM data usually correlates.
Solubility Risk High (Metabolites often insoluble)Moderate
The "Microsome Trap": Why Standard Screens Fail

A critical failure mode in drug discovery is relying solely on Human Liver Microsomes (HLM) for stability screening.

  • The Scenario: A medicinal chemist synthesizes a quinoline/quinolinone derivative.[5]

  • The Screen: The compound is incubated with HLM + NADPH.

  • The Result:

    
     is low. The compound appears stable.[6]
    
  • The Reality: The compound fails in Phase I clinical trials due to ultra-high clearance.

  • The Cause: Microsomes are prepared by centrifugation that removes the cytosol. Aldehyde Oxidase is a cytosolic enzyme. Therefore, HLM assays contain zero AO activity.

Validated Screening Workflow

To accurately compare these scaffolds, you must use a Cytosolic Stability Assay alongside HLM.

Metabolic_Workflow cluster_legend Mechanism Check Start Compound Design (Quinolinone/Isoquinolinone) HLM Tier 1: HLM Assay (+NADPH) Start->HLM Decision1 Stable in HLM? HLM->Decision1 S9 Tier 2: S9 or Cytosol (No NADPH / +AO Inhibitor) Decision1->S9 Yes (Low Clearance) Result_CYP CYP Liability (Optimize Structure) Decision1->Result_CYP No (High Clearance) Result_AO AO Liability (Switch Scaffold) S9->Result_AO Unstable in Cytosol Result_Stable Candidate Selection S9->Result_Stable Stable in Cytosol AO_Check AO Confirmation: Inhibited by Hydralazine/Raloxifene NOT inhibited by chemical CYP inhibitors S9->AO_Check

Figure 1: Decision tree for distinguishing CYP vs. AO metabolic liabilities. Note that HLM stability alone is insufficient for quinolinone scaffolds.

Experimental Protocols

To generate the data required for the comparison above, use the following self-validating protocols.

Protocol A: Cytosolic Stability (AO Check)

Use this to detect quinolinone instability.

  • Preparation: Thaw Human Liver Cytosol (HLC) or S9 fraction (ensure S9 is not cofactor-fortified initially).

  • Reaction Mix:

    • Substrate: 1 µM (final).

    • Protein: 1.0 mg/mL cytosolic protein.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Crucial: Do NOT add NADPH. AO does not require it. Adding NADPH activates CYPs (if using S9), confounding the data.

  • Inhibitor Check (Validation Step):

    • Run a parallel arm with Hydralazine (25 µM) or Raloxifene (1 µM) . These are potent AO inhibitors.

    • If clearance disappears in the presence of Hydralazine, the mechanism is confirmed as AO-mediated.

  • Incubation: 37°C for 0, 15, 30, 60 minutes.

  • Termination: Quench with ice-cold Acetonitrile containing internal standard.

  • Analysis: LC-MS/MS monitoring parent depletion.

Protocol B: Microsomal Stability (CYP Check)

Use this to assess standard oxidative metabolism.

  • Preparation: Thaw Human Liver Microsomes (HLM).

  • Reaction Mix:

    • Substrate: 1 µM.

    • Protein: 0.5 mg/mL.

    • Cofactor: NADPH (1 mM) or NADPH regenerating system.

  • Incubation: 37°C for 0, 15, 30, 45 minutes.

  • Analysis: LC-MS/MS.

Mechanism of Action Diagram

The following diagram illustrates the divergent pathways that necessitate the scaffold switch.

Pathways Quinoline Quinoline / Quinolinone Scaffold AO_Enzyme Aldehyde Oxidase (Cytosolic) Nucleophilic Attack (Mo-OH) Quinoline->AO_Enzyme High Affinity CYP_Enzyme CYP450 (Microsomal) Electrophilic Attack (Fe-O) Quinoline->CYP_Enzyme Secondary Route Isoquinoline Isoquinolinone Scaffold Isoquinoline->AO_Enzyme Steric/Electronic Block Isoquinoline->CYP_Enzyme Primary Route Metabolite_1 2-Quinolinone (Often Insoluble/Toxic) AO_Enzyme->Metabolite_1 Rapid Oxidation Metabolite_2 Hydroxylated Metabolites (Clearable) CYP_Enzyme->Metabolite_2

Figure 2: Mechanistic divergence. Quinolinones are prone to AO-mediated generation of insoluble metabolites, whereas Isoquinolinones shunt metabolism toward manageable CYP pathways.

References
  • Pryde, D. C., et al. (2010). "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery."[6][7] Journal of Medicinal Chemistry. Link

  • Diamond, S., et al. (2010). "Species-specific metabolism of SGX523 by aldehyde oxidase and the toxicological implications." Drug Metabolism and Disposition. Link

  • Hutzler, J. M., et al. (2013). "Strategies for a comprehensive understanding of aldehyde oxidase-mediated drug metabolism." Expert Opinion on Drug Metabolism & Toxicology. Link

  • Barratt, B., et al. (2014). "A Simple Litmus Test for Aldehyde Oxidase Metabolism of Heteroarenes." Journal of Medicinal Chemistry. Link

  • Zhang, J., et al. (2018).[8] "Metabolism of Quinoline Containing C-Met Kinase Inhibitors by Aldehyde Oxidase, Effect of Electron Donating Group and Steric Hindrance." Drug Metabolism and Disposition. Link

Sources

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